AH-8533
Description
Propriétés
IUPAC Name |
2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXNERUNUXHAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342410 | |
| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759397-79-0 | |
| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
AH-8533: Unraveling the Mechanism of a Novel Synthetic Opioid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AH-8533 is identified as a synthetic opioid, a classification that strongly implies its mechanism of action involves interaction with the endogenous opioid system. While specific pharmacological data for this compound remains largely unavailable in public scientific literature, its categorization allows for a foundational understanding of its likely biological targets and signaling pathways. This guide synthesizes the available information and provides a generalized framework for the mechanism of action of synthetic opioids, which is presumed to encompass that of this compound.
Introduction
This compound has emerged in the landscape of novel psychoactive substances and is recognized as a synthetic opioid.[1][2][3][4][5][6][7] Its presence is noted in forensic and toxicological screenings, highlighting its relevance in the ongoing public health challenge posed by new synthetic drugs.[1][3][4][6][8][9] Despite its identification, a detailed public record of its pharmacological profile, including binding affinities and functional activities at opioid receptors, is not currently available. This document aims to provide an in-depth, albeit inferred, technical guide to the mechanism of action of this compound based on the well-established pharmacology of the opioid class.
Inferred Mechanism of Action: Opioid Receptor Agonism
As a synthetic opioid, this compound is presumed to act as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR), which is the principal target for most opioid analgesics and drugs of abuse. The general mechanism for opioids involves the activation of G-protein coupled receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][9][10]
Signaling Pathway
The binding of an opioid agonist like this compound to the mu-opioid receptor initiates a cascade of intracellular events characteristic of Gi/o-coupled receptors.
Caption: Inferred signaling pathway of this compound at the mu-opioid receptor.
This signaling cascade results in:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of cAMP.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. Additionally, Gβγ can inhibit voltage-gated calcium channels, reducing calcium influx.
The net effect of these actions is a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as substance P and glutamate, which are involved in pain transmission.
Quantitative Data
Currently, there is no publicly available quantitative data on the binding affinity (e.g., Ki, IC50) or functional potency and efficacy (e.g., EC50, Emax) of this compound at opioid or other receptors. The scientific community awaits such data to fully characterize the pharmacological profile of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available. However, standard methodologies for evaluating the mechanism of action of a novel opioid would include:
Radioligand Binding Assays
This experimental workflow is used to determine the binding affinity of a compound for a specific receptor.
Caption: Generalized workflow for a radioligand binding assay.
Functional Assays (e.g., cAMP Assay)
These assays measure the functional consequence of receptor binding, such as the inhibition of cAMP production.
Caption: Generalized workflow for a cAMP functional assay.
Conclusion
While this compound is confirmed as a synthetic opioid, a comprehensive understanding of its specific mechanism of action is hampered by the lack of detailed, publicly available scientific research. Based on its classification, it is highly probable that this compound functions as an agonist at opioid receptors, particularly the mu-opioid receptor, initiating downstream signaling cascades that lead to analgesia and other opioid-related effects. Further research, including binding and functional assays, is imperative to fully elucidate the pharmacological and toxicological profile of this novel synthetic opioid. The information and diagrams presented in this guide are based on the established principles of opioid pharmacology and serve as a foundational framework until specific data for this compound becomes available.
References
- 1. Novel synthetic opioids – toxicological aspects and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. academic.oup.com [academic.oup.com]
- 7. Opioid Receptor - 美国 InvivoChem 中文官网 [invivochem.cn]
- 8. soft.memberclicks.net [soft.memberclicks.net]
- 9. academic.oup.com [academic.oup.com]
- 10. comum.rcaap.pt [comum.rcaap.pt]
Synthesis and Characterization of AH-8533: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AH-8533, chemically known as 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a synthetic opioid agent. This document provides a comprehensive overview of its synthesis, characterization, and putative pharmacological action. Due to the limited publicly available data specifically for this compound, this guide draws upon information from structurally related analogs, such as AH-7921 and U-47700, to present a probable synthetic route and mechanism of action. All available quantitative data is summarized, and detailed hypothetical experimental protocols are provided to guide research and development efforts.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | Analytical Report |
| Chemical Formula | C16H23ClN2O | Analytical Report |
| Molecular Weight | 294.82 g/mol | MedchemExpress |
| CAS Number | 759397-79-0 | MedchemExpress |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 1-((2-chlorobenzamido)methyl)cyclohexyl)-N,N-dimethylmethanaminium (this compound)
Step 1: Synthesis of 1-(dimethylamino)cyclohexane-1-carbonitrile (Intermediate)
-
To a solution of cyclohexanone (1 equivalent) in a mixture of ethanol and water, add dimethylamine hydrochloride (1 equivalent) and potassium cyanide (1 equivalent).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminonitrile intermediate.
-
Purify the intermediate by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified 1-(dimethylamino)cyclohexane-1-carbonitrile intermediate (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2-chlorobenzoyl chloride (1 equivalent) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization
The characterization of this compound would involve a suite of analytical techniques to confirm its identity, purity, and structure. Based on an available analytical report, the following methods have been applied.
Analytical Data
| Analytical Technique | Data |
| GC-MS (EI ionization) | NFL GC-RT (min): 9,12. BP(1): 126; BP(2): 139,BP(3) :127, |
| FTIR-ATR | Direct measurement performed. |
Experimental Protocols: Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent GC-MS system.
-
GC Method:
-
Injection Volume: 1 µL
-
Split Mode: 1:5
-
Injector Temperature: 280 °C
-
Transfer Line Temperature: 235 °C
-
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 280 °C
-
Quadrupole Temperature: 180 °C
-
Scan Range: m/z 50-550 amu
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Technique: Attenuated Total Reflectance (ATR)
-
Measurement: Direct measurement of the solid sample.
-
Typical Analysis: The resulting spectrum should be analyzed for characteristic vibrational frequencies corresponding to the functional groups present in this compound (e.g., C=O stretch of the amide, C-Cl stretch of the aromatic ring, C-N stretches).
Pharmacological Profile
This compound is classified as a synthetic opioid agent, suggesting its primary mechanism of action is through interaction with opioid receptors.
Mechanism of Action
As an opioid, this compound is presumed to be an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for µ-opioid receptor (MOR) agonists, the primary target for most opioid analgesics, involves:
-
Receptor Binding: this compound binds to the µ-opioid receptor.
-
G-Protein Activation: This binding event activates the inhibitory G-protein, Gi/o.
-
Downstream Signaling: The activated G-protein dissociates into Gαi/o and Gβγ subunits, which in turn modulate downstream effectors:
-
Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.
-
Inhibition of voltage-gated calcium channels, leading to a decrease in neurotransmitter release.
-
Pharmacological Profile of the Opioid Agent ZH853: An In-depth Technical Guide
Disclaimer: Initial inquiries for the pharmacological profile of "AH-8533" yielded no specific data. However, literature analysis revealed a closely related and extensively studied compound, ZH853 , a novel endomorphin analog. It is highly probable that "this compound" is a typographical error or an alternative designation for ZH853. This guide provides a comprehensive overview of the pharmacological properties of ZH853.
Executive Summary
ZH853 is a novel, potent, and highly selective µ-opioid receptor (MOR) agonist developed as an analog of the endogenous opioid peptide endomorphin-1. Preclinical studies demonstrate that ZH853 possesses a unique and highly favorable pharmacological profile compared to traditional opioids like morphine. It exhibits potent and long-lasting analgesic effects across multiple pain models, including neuropathic, inflammatory, and postoperative pain. Critically, ZH853 is associated with a significantly reduced side-effect profile, showing diminished abuse liability, respiratory depression, motor impairment, and tolerance development. A key differentiating feature of ZH853 is its lack of proinflammatory effects; unlike morphine, it does not induce glial activation in the central nervous system. This anti-inflammatory characteristic is linked to an accelerated recovery from pain and the prevention of latent sensitization, a state of masked pain that can contribute to the transition from acute to chronic pain.
Introduction
The opioid crisis, fueled by the severe side effects of conventional µ-opioid receptor (MOR) agonists like morphine, has created an urgent need for safer and more effective analgesics. Key limitations of current opioids include high abuse potential, life-threatening respiratory depression, the development of tolerance requiring dose escalation, and opioid-induced hyperalgesia. Furthermore, recent evidence indicates that morphine can induce neuroinflammation by activating glial cells, which paradoxically can prolong and exacerbate pain states.
ZH853 emerges from a class of endomorphin analogs designed to retain the potent analgesic properties of MOR activation while mitigating the detrimental side effects. As a specific MOR agonist, its mechanism of action is centered on the G-protein coupled receptor signaling cascade traditionally associated with analgesia. However, its unique chemical structure appears to uncouple this therapeutic effect from the pathways that mediate neuroinflammation and other adverse effects. This technical guide provides a detailed summary of the currently available preclinical data on the receptor binding, in vitro and in vivo functional activity, and the underlying mechanisms of action of ZH853.
In Vitro Pharmacology
Receptor Binding Affinity
Competitive radioligand binding assays have been conducted to determine the affinity of ZH853 for the three main opioid receptor subtypes: µ (MOR), δ (DOR), and κ (KOR). These studies confirm that ZH853 is a high-affinity and selective MOR ligand.
| Compound | µ-Opioid Receptor (MOR) Kᵢ (nM) | δ-Opioid Receptor (DOR) Kᵢ (nM) | κ-Opioid Receptor (KOR) Kᵢ (nM) | MOR Selectivity vs. DOR | MOR Selectivity vs. KOR |
| ZH853 | 0.73 ± 0.11 | 1481 ± 141 | 10,000 | ~2029-fold | >13,698-fold |
Table 1: Opioid Receptor Binding Affinity of ZH853. Data are presented as the mean ± SEM of 3 replicate assays.[1]
In Vivo Pharmacology
Analgesic Efficacy
ZH853 has demonstrated potent and long-lasting antinociceptive effects in a variety of rodent models of pain, often with greater potency and duration than morphine.[2]
In a model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), chronic treatment with ZH853 significantly reduced the time spent in a state of pain compared to both vehicle and morphine-treated animals.[3][4] Morphine treatment, conversely, prolonged the duration of mechanical allodynia.[3][4]
| Treatment Group | Duration of Allodynia (vs. Vehicle) | Duration of Thermal Hyperalgesia (vs. Vehicle) |
| Morphine | Significantly Prolonged | - |
| ZH853 | Shortened | Shortened |
Table 2: Effect of ZH853 and Morphine on the Duration of Pain in the CFA Model.[3]
Following a paw incision, animals treated with ZH853 experienced less overall mechanical allodynia compared to those treated with morphine.[3]
In a spared nerve injury model of neuropathic pain, chronic intravenous administration of ZH853 resulted in prolonged antiallodynia with reduced tolerance development compared to an equi-antinociceptive dose of morphine.[5]
Neuroinflammatory Profile
A distinguishing feature of ZH853 is its lack of proinflammatory effects in the central nervous system, a stark contrast to morphine.
Chronic morphine administration is known to elevate markers of astrocyte (Glial Fibrillary Acidic Protein - GFAP) and microglia (Ionized calcium-binding adapter molecule 1 - Iba1) activation in the spinal cord.[5] In contrast, chronic ZH853 treatment does not elevate these markers and, in some cases, shows anti-inflammatory properties by reducing Iba1 and Tumor Necrosis Factor-alpha (TNF-α) relative to both morphine and vehicle.[5]
| Marker | Morphine Treatment | ZH853 Treatment |
| GFAP (Astrocytes) | Elevated | Not significantly different from vehicle; lower than morphine |
| Iba1 (Microglia) | Elevated | Reduced relative to morphine and vehicle |
| TNF-α | Elevated | Reduced relative to morphine and vehicle |
| pp38 (MAP Kinase) | Elevated | Not significantly different from vehicle; lower than morphine |
Table 3: Effects of Chronic Morphine and ZH853 on Spinal Neuroinflammatory Markers in a Neuropathic Pain Model.[5]
Latent Sensitization
Latent sensitization (LS) is a state of "masked" pain that can be unmasked by an opioid antagonist like naltrexone, and is thought to contribute to the transition from acute to chronic pain.[3] In animal models where pain had resolved, administration of naltrexone reinstated pain behaviors in vehicle- and morphine-treated groups. However, animals treated with ZH853 were protected from this naltrexone-induced reinstatement of pain, indicating that ZH853 prevents the development of LS.[3][4]
Side-Effect Profile
In a neuropathic pain model, chronic treatment with ZH853 resulted in significantly less tolerance to its analgesic effects compared to morphine.[5]
Preclinical models that are predictive of abuse liability in humans, such as conditioned place preference and self-administration studies, have shown that ZH853 has low reward potential and is not self-administered by rats.[6][7] Furthermore, ZH853 did not reinstate morphine-conditioned place preference and extinguished opioid-seeking behavior in oxycodone-experienced rats.[7]
At equi-analgesic doses, ZH853 causes less motor impairment compared to morphine.[6]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for ZH853 is as a selective agonist at the µ-opioid receptor (MOR), a Class A G-protein coupled receptor (GPCR). The differential effects of ZH853 compared to morphine, particularly the lack of neuroinflammation and reduced side effects, suggest a biased signaling profile, though this requires further direct investigation with in vitro functional assays.
MOR-Mediated Analgesia
The analgesic effects of MOR agonists are primarily mediated through the Gαi/o pathway.
Morphine-Induced Neuroinflammation
Morphine, in addition to activating the MOR, can also trigger proinflammatory signaling pathways in glial cells (microglia and astrocytes), potentially through Toll-like receptor 4 (TLR4). This leads to the activation of downstream signaling cascades, such as the p38 MAP kinase pathway, and the release of proinflammatory cytokines like TNF-α and IL-1β. This neuroinflammatory state contributes to the development of tolerance and opioid-induced hyperalgesia. ZH853 does not appear to engage this pathway.
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of ZH853 for µ, δ, and κ opioid receptors.
-
Methodology: Competitive radioligand binding assays are performed using cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant opioid receptors.
-
Radioligand: [³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U69,593 for KOR are typically used.
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the competing ligand (ZH853).
-
Detection: Following incubation, bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Analysis: IC₅₀ values (the concentration of competing ligand that displaces 50% of the specific binding of the radioligand) are determined by nonlinear regression analysis. Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
In Vivo Analgesia Models
-
Objective: To assess the analgesic efficacy of ZH853 in a model of persistent inflammatory pain.
-
Methodology:
-
Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a rat induces a localized and long-lasting inflammation.[3]
-
Drug Administration: ZH853, morphine, or vehicle is administered chronically, typically via osmotic minipumps, either before (prophylactic) or after (therapeutic) the CFA injection.[3]
-
Behavioral Testing:
-
Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimulation are measured using von Frey filaments. A decrease in the withdrawal threshold indicates allodynia.[3]
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured using a Hargreaves apparatus. A decrease in withdrawal latency indicates hyperalgesia.[3]
-
-
Analysis: Paw withdrawal thresholds and latencies are compared between treatment groups over time. The duration of the pain state is determined by the time taken to return to baseline levels.
-
-
Objective: To determine if ZH853 prevents the development of a latent pain state.
-
Methodology:
-
Pain Induction and Recovery: Animals are subjected to an inflammatory or postoperative pain model and allowed to recover until pain behaviors return to baseline.[3]
-
Antagonist Challenge: Once recovered, animals are administered the opioid antagonist/inverse agonist naltrexone (typically 1 mg/kg, s.c.).[3][8]
-
Behavioral Testing: Mechanical and thermal sensitivity are re-assessed 30-60 minutes after naltrexone injection.[3]
-
Analysis: A reinstatement of pain behaviors (allodynia or hyperalgesia) following naltrexone challenge indicates the presence of latent sensitization. The responses are compared between animals that had been chronically treated with vehicle, morphine, or ZH853 during the initial pain phase.[3]
-
Immunohistochemistry for Neuroinflammation
-
Objective: To quantify markers of glial activation in the spinal cord.
-
Methodology:
-
Tissue Collection: Following chronic drug treatment in a pain model, animals are euthanized and the lumbar spinal cord is collected.
-
Tissue Processing: The spinal cord tissue is fixed, cryoprotected, and sectioned.
-
Immunostaining: Sections are incubated with primary antibodies against markers of interest (e.g., GFAP for astrocytes, Iba1 for microglia, pp38 for activated p38 MAPK).
-
Detection: Fluorescently-labeled secondary antibodies are used to visualize the primary antibodies.
-
Imaging and Analysis: Sections are imaged using confocal microscopy, and the intensity or area of immunoreactivity is quantified using image analysis software.
-
Conclusion
ZH853 is a promising novel opioid analgesic that demonstrates a significant separation between potent antinociception and the deleterious side effects that plague current opioid therapies. Its unique profile, characterized by high efficacy in diverse pain models, a lack of proinflammatory signaling, and the prevention of latent sensitization, suggests a mechanism that circumvents the pathways responsible for tolerance, dependence, and the chronification of pain. The preclinical data strongly support the continued development of ZH853 as a potential breakthrough in pain management, offering the prospect of powerful analgesia without the associated risks of morphine and other conventional opioids. Further investigation into its signaling properties at the molecular level will be crucial to fully elucidate the basis for its improved safety profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endomorphin-2 analogs with C-terminal esterification produce potent systemic antinociception with reduced tolerance and gastrointestinal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tulane Expert James Zadina [news.tulane.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Endomorphin analog analgesics with reduced abuse liability, respiratory depression, motor impairment, tolerance, and glial activation relative to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic Glycopeptide Analogs of Endomorphin-1 Provide Highly Effective Antinociception in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
AH-8533: An In-Depth Technical Guide on Opioid Receptor Binding Affinity and Selectivity
Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the quantitative binding affinity and selectivity of the compound designated as AH-8533 for the mu (µ), delta (δ), and kappa (κ) opioid receptors. While identified as an opioid agent, its specific pharmacological profile remains undisclosed in peer-reviewed publications or public databases.
This guide provides a comprehensive overview of the standard methodologies, data presentation, and signaling pathways relevant to the characterization of opioid receptor ligands. The protocols and data tables herein are representative examples and should be considered a framework for understanding how a compound like this compound would be evaluated.
Introduction to Opioid Receptor Binding Affinity and Selectivity
The pharmacological effects of an opioid ligand are primarily determined by its binding affinity and selectivity for the different opioid receptor subtypes (µ, δ, and κ).
-
Binding Affinity refers to the strength of the interaction between a ligand and a receptor. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki or Kd value indicates a higher binding affinity.
-
Selectivity describes the preference of a ligand to bind to one receptor subtype over others. It is usually expressed as a ratio of the Ki values for different receptors. For instance, a compound with a much lower Ki for the µ-opioid receptor compared to the δ and κ receptors is considered µ-selective.
The precise determination of these parameters is crucial in drug development to predict a compound's therapeutic potential and its side-effect profile.
Data Presentation: Quantifying Receptor Interactions
Quantitative data from binding assays are typically summarized in tables to allow for straightforward comparison of a compound's properties across different receptor subtypes.
Table 1: Example Opioid Receptor Binding Affinity Profile
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Cell Line |
| This compound | µ-opioid | Data not available | [³H]DAMGO | HEK293 |
| This compound | δ-opioid | Data not available | [³H]Naltrindole | CHO |
| This compound | κ-opioid | Data not available | [³H]U-69,593 | Sf9 |
Table 2: Example Opioid Receptor Selectivity Profile
| Compound | Selectivity Ratio (Ki) |
| δ/µ | |
| This compound | Data not available |
Experimental Protocols: Determining Binding Affinity
The most common method for determining the binding affinity of an unlabeled compound is through a competitive radioligand binding assay.
Principle of Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to a specific receptor subtype. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
General Protocol for a Competition Binding Assay
Objective: To determine the Ki of a test compound at a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from HEK293, CHO, or Sf9 cells)
-
Radiolabeled ligand (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, [³H]U-69,593 for κ)
-
Unlabeled test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., a high concentration of naloxone)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the cell membranes through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the cell membrane preparation.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a non-specific inhibitor (e.g., naloxone) instead of the test compound.
-
For determining total binding, add assay buffer instead of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Mandatory Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.
Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can directly inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and decreased excitability.
Conclusion
While the specific binding affinity and selectivity of this compound are not currently in the public domain, the experimental and analytical frameworks described in this guide provide a clear understanding of how such an opioid agent would be characterized. The determination of Ki values through competitive binding assays and the elucidation of its functional effects on signaling pathways are fundamental steps in the preclinical evaluation of any novel opioid compound. Researchers and drug development professionals can utilize these established principles to anticipate the potential pharmacological profile of this compound and similar molecules.
AH-8533: An In-depth Technical Guide on a Novel Synthetic Opioid
A comprehensive review of the available scientific literature reveals a significant lack of public data on the in vitro and in vivo effects of AH-8533. This document serves to outline the current state of knowledge and highlight the absence of detailed pharmacological studies typically required for a full technical whitepaper.
This compound is classified as a synthetic opioid and is recognized as an analytical reference standard.[1] Its chemical formula is C16H23ClN2O and it has a molecular weight of 294.82.[1] The compound is also known by its chemical name 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide.[1] While it is included in screening panels for synthetic opioids, detailed studies on its physiological and toxicological properties have not been published in the peer-reviewed scientific literature.[1]
Current Status of Research
A thorough search of scientific databases and chemical repositories indicates that this compound is primarily used for research and forensic applications as an analytical standard.[1] There are no publicly available studies detailing its:
-
In Vitro Effects: Data on binding affinities to opioid receptors (mu, delta, kappa), functional activity (e.g., GTPγS binding assays), or effects on cellular signaling pathways are not available.
-
In Vivo Effects: Pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), pharmacodynamic effects (e.g., analgesia, respiratory depression), or toxicological data from animal models have not been reported.
Due to the absence of this critical data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.
Future Research Directions
The characterization of novel synthetic opioids is a critical area of research for both public health and drug development. To understand the potential effects of this compound, a series of standard in vitro and in vivo studies would be required. The typical workflow for such a characterization is outlined below.
Hypothetical Experimental Workflow
The following diagram illustrates a standard workflow for the pharmacological characterization of a novel synthetic opioid like this compound.
Caption: A standard workflow for characterizing a novel synthetic opioid.
This guide will be updated as new information on the in vitro and in vivo effects of this compound becomes publicly available.
References
Unraveling AH-8533: A Technical Guide to Its Obscure Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH-8533 is a synthetic opioid that has emerged in forensic and research settings. Structurally classified as a 1-benzamidomethyl-1-cyclohexyldialkylamine, it is an analog of the better-known compound AH-7921. Both compounds originate from research conducted by Allen and Hanburys Ltd. in the 1970s, a period marked by extensive exploration of novel analgesic agents. Despite its early synthesis, this compound has remained largely in obscurity, with its physiological and toxicological properties not extensively documented in publicly available literature. This guide provides a comprehensive overview of the early research and discovery of this compound, drawing from the limited available information to offer a technical resource for the scientific community.
Chemical and Physical Properties
This compound is identified by the formal name 2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide and the CAS Number 759397-79-0. While detailed experimental data on its physical properties are scarce, its chemical structure provides insights into its likely characteristics as a synthetic opioid.
| Property | Value |
| Formal Name | 2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide |
| CAS Number | 759397-79-0 |
| Molecular Formula | C₁₆H₂₃ClN₂O |
| Molecular Weight | 294.8 g/mol |
| Structural Category | 1-benzamidomethyl-1-cyclohexyldialkylamine |
Early Research and Discovery
The "AH" designation in this compound and its analogs points to the pioneering work of the British pharmaceutical company Allen and Hanburys Ltd. Research in the mid-1970s led to the synthesis of a series of N-substituted cyclohexylmethylbenzamide derivatives with the aim of developing potent analgesics. This research was documented in patents from that era, which describe the general synthetic routes to this class of compounds.
A 2018 research paper identified a 1976 US patent assigned to Allen and Hanburys Limited as a key source for the synthesis methods of the "AH" series of compounds. This patent likely contains the original experimental protocols for this compound, although the compound may be one of many examples listed within the broader patent claims.
Experimental Protocols: A Generalized Synthetic Approach
Based on the known synthesis of its analog, AH-7921, and the general descriptions in related patents, the synthesis of this compound would likely follow a multi-step process. The following is a generalized, hypothetical protocol that researchers could adapt based on the original patent literature.
Diagram of a plausible synthetic workflow for this compound:
Caption: A diagram illustrating a potential two-step synthetic pathway for this compound.
Detailed Methodologies:
-
Step 1: Synthesis of 1-(Aminomethyl)-N,N-dimethylcyclohexanamine: This intermediate is a key building block. A likely route involves the reduction of 1-(dimethylamino)cyclohexanecarbonitrile. The nitrile can be prepared from cyclohexanone via a Strecker reaction with dimethylamine and a cyanide source. The subsequent reduction of the nitrile to the primary amine can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Step 2: Acylation to form this compound: The final step involves the acylation of the primary amine of 1-(aminomethyl)-N,N-dimethylcyclohexanamine with 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. The reaction solvent would likely be an aprotic solvent such as dichloromethane or tetrahydrofuran. Purification of the final product would likely involve column chromatography or recrystallization.
Putative Mechanism of Action and Signaling Pathway
As a synthetic opioid, this compound is presumed to act as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR). The binding of this compound to MORs, which are G-protein coupled receptors, would initiate a downstream signaling cascade.
Diagram of the putative signaling pathway of this compound:
Caption: A diagram showing the proposed mechanism of action of this compound via the mu-opioid receptor.
This activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Concurrently, the G-protein activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The combined effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to the analgesic effects characteristic of opioid agonists.
Conclusion
The early history of this compound is intertwined with the broader exploratory research into synthetic opioids conducted by Allen and Hanburys Ltd. in the 1970s. While detailed pharmacological data and specific discovery narratives remain elusive in the public domain, the available information on its chemical structure and its relationship to AH-7921 allows for informed hypotheses regarding its synthesis and mechanism of action. For researchers and drug development professionals, this compound represents a case study in the vast and often obscure landscape of early pharmaceutical research. Further investigation, potentially through the detailed analysis of historical patents, may yet shed more light on the specific properties and initial development of this compound. This guide serves as a foundational resource, compiling the currently accessible information to aid in future research and understanding of this and other related novel psychoactive substances.
AH-8533: An In-Depth Technical Overview of a Novel Psychoactive Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH-8533 is a novel psychoactive substance (NPS) identified as a synthetic opioid.[1][2][3][4][5][6][7][8][9][10][11] It belongs to the chemical class of N-substituted cyclohexylmethylbenzamides, a series of compounds originally developed by the pharmaceutical company Allen and Hanburys in the United Kingdom. Its emergence in the illicit drug market has led to its inclusion in forensic toxicology screening panels.
Chemical and Physical Properties
Limited specific experimental data on the physicochemical properties of this compound is available. The fundamental chemical information is summarized in the table below.
| Property | Value | Source |
| Chemical Name | 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |
| Chemical Formula | C16H23ClN2O | |
| Molecular Weight | 294.82 g/mol | |
| Synonyms | AH 8533 |
Presumed Pharmacology and Mechanism of Action
While direct pharmacological studies on this compound are not available in the reviewed literature, it is classified as an opioid agent.[7] Its mechanism of action is presumed to be similar to other compounds in its structural class, such as AH-7921, which have demonstrated activity at opioid receptors.
The primary molecular targets for this class of compounds are the G-protein coupled opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors. The interaction of a ligand with these receptors initiates a cascade of intracellular signaling events.
Due to the lack of specific experimental data for this compound, a detailed signaling pathway diagram cannot be constructed. However, a generalized opioid receptor signaling pathway is presented below.
Caption: Generalized Opioid Receptor Signaling Pathway.
Quantitative Pharmacological Data: No publicly available data exists for the binding affinities (Ki) or functional potencies (EC50/IC50) of this compound at opioid receptors. Research on a structurally related analog, a 4-phenyl derivative of AH-7921, revealed high affinity for both the µ-opioid receptor (Ki = 60 nM) and the κ-opioid receptor (Ki = 34 nM), as well as the serotonin transporter (SERT, Ki = 4 nM). This suggests that compounds in this class can have complex pharmacological profiles, but specific data for this compound is needed for confirmation.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general synthetic route for the closely related compound AH-7921 and its analogs has been published. This pathway likely serves as a template for the synthesis of this compound.
The generalized workflow for the synthesis of N-substituted cyclohexylmethylbenzamides is depicted below.
Caption: Generalized Synthetic Workflow for this compound.
Experimental Protocol: A detailed, validated experimental protocol for this synthesis is not available. The described pathway is based on analogous chemical syntheses and would require optimization of reaction conditions, solvents, and purification methods.
Analytical Detection
This compound is a target analyte in forensic toxicology and is typically detected using advanced analytical techniques.
Methodology: The primary method for the detection and quantification of this compound in biological matrices such as urine and blood is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for the detection of potent, low-concentration novel psychoactive substances.
Quantitative Analytical Data: Specific quantitative data, such as validated retention times, mass-to-charge ratios (m/z) for precursor and product ions, and collision energies for multiple reaction monitoring (MRM), are not publicly available. Forensic and research laboratories would need to develop and validate their own analytical methods using certified reference materials.
The generalized workflow for the analytical detection of this compound is outlined below.
Caption: Generalized Analytical Workflow for this compound Detection.
Conclusion and Future Research
This compound is a novel synthetic opioid that is of interest to the forensic and medical communities. While its chemical structure is known and its general pharmacological class has been identified, there is a significant lack of detailed, publicly available scientific data. To fully understand the pharmacological and toxicological profile of this compound, further research is required in the following areas:
-
In Vitro Pharmacology: Determination of binding affinities and functional activities at a comprehensive panel of receptors, including all opioid receptor subtypes.
-
In Vivo Studies: Characterization of the pharmacokinetic and pharmacodynamic properties of this compound in animal models to understand its potency, efficacy, and adverse effects.
-
Metabolism Studies: Identification of the major metabolites of this compound to aid in its detection in forensic and clinical settings.
-
Development of Analytical Standards: Availability of certified reference materials and validated analytical methods to ensure accurate and reliable detection.
This document serves as a summary of the currently limited knowledge on this compound and highlights the critical need for further research to elucidate its properties and potential impact on public health.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fatal cases involving new psychoactive substances and trends in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum Metabolomic Profiling in Possible Early-Stage Multiple Sclerosis: A Targeted 1H-NMR Comparison of OCB Type 1 and Type 2 Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
- 9. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. zenodo.org [zenodo.org]
Toxicological Profile of AH-8533: A Data-Deficient Synthetic Opioid
A comprehensive review of publicly available scientific literature and toxicological databases reveals a significant lack of specific toxicological data for the synthetic opioid AH-8533. Despite its classification as an opioid agent, detailed in vivo or in vitro studies characterizing its pharmacological and toxicological properties are not presently available. This technical guide, therefore, serves to outline the necessary toxicological data required for a thorough assessment of a novel synthetic opioid, using established frameworks for similar compounds as a reference. The absence of empirical data for this compound necessitates that any engagement with this compound be approached with extreme caution and underscores the need for comprehensive de novo toxicological evaluation.
General Toxicological Data for Synthetic Opioids
A complete toxicological profile for a synthetic opioid would typically include data on its pharmacodynamics, pharmacokinetics, and acute toxicity. This information is crucial for understanding the compound's mechanism of action, its disposition in the body, and its potential for harm.
Pharmacodynamic Data
Pharmacodynamic studies are essential to characterize the interaction of a compound with its biological targets. For a synthetic opioid, this primarily involves assessing its affinity and efficacy at the various opioid receptors (μ, δ, and κ).
Table 1: Hypothetical Opioid Receptor Binding Affinity for a Synthetic Opioid
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay (EC50, nM) | Efficacy (% of Morphine) |
| Mu (μ) | Data not available | Data not available | Data not available |
| Delta (δ) | Data not available | Data not available | Data not available |
| Kappa (κ) | Data not available | Data not available | Data not available |
Note: No specific data is available for this compound. The table illustrates the type of data that would be presented.
Pharmacokinetic Data
Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound. This data is critical for determining dosing regimens and understanding the potential for drug-drug interactions and accumulation.
Table 2: Hypothetical Pharmacokinetic Parameters for a Synthetic Opioid
| Parameter | Value | Species | Route of Administration |
| Bioavailability (%) | Data not available | Data not available | Data not available |
| Volume of Distribution (L/kg) | Data not available | Data not available | Data not available |
| Plasma Half-life (h) | Data not available | Data not available | Data not available |
| Clearance (mL/min/kg) | Data not available | Data not available | Data not available |
| Major Metabolites | Data not available | Data not available | Data not available |
| Primary Excretion Route | Data not available | Data not available | Data not available |
Note: No specific data is available for this compound. The table illustrates the type of data that would be presented.
Acute Toxicity Data
Acute toxicity studies are performed to determine the potential for a single dose of a substance to cause adverse effects. The median lethal dose (LD50) is a key metric derived from these studies.
Table 3: Hypothetical Acute Toxicity Data for a Synthetic Opioid
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |
| Mouse | Intravenous | Data not available | Data not available |
| Mouse | Intraperitoneal | Data not available | Data not available |
| Rat | Oral | Data not available | Data not available |
| Rat | Intravenous | Data not available | Data not available |
Note: No specific data is available for this compound. The table illustrates the type of data that would be presented.
Experimental Protocols
Detailed experimental protocols are fundamental for the replication and validation of toxicological findings. For a synthetic opioid, key experimental methodologies would include:
-
Receptor Binding Assays: Protocols would detail the preparation of cell membranes expressing opioid receptors, the radioligand used, incubation conditions, and the method for separating bound from free ligand to determine the binding affinity (Ki).
-
Functional Assays: Methodologies for assessing the functional consequences of receptor binding, such as GTPγS binding assays or cAMP accumulation assays, would be described. These protocols would specify the cell lines, agonist concentrations, and detection methods used to determine agonist efficacy (EC50 and Emax).
-
In Vivo Pharmacokinetic Studies: These protocols would outline the animal model used, the route and dose of drug administration, the schedule for blood sampling, the analytical method for quantifying the drug and its metabolites in plasma, and the software used for pharmacokinetic modeling.
-
Acute Toxicity Studies: Methodologies would follow established guidelines (e.g., OECD guidelines) and would detail the animal species, housing conditions, dose levels, route of administration, observation period, and the clinical and pathological endpoints evaluated to determine the LD50.
Visualizations
Visual diagrams are invaluable for representing complex biological pathways and experimental workflows.
An Overview of AH-8533: A Synthetic Opioid with Undetermined Therapeutic Application
Disclaimer: This document addresses the available scientific and technical information regarding AH-8533. The current body of public knowledge is limited, and this report reflects the scarcity of data concerning its therapeutic potential.
Introduction
This compound is identified as a synthetic opioid. Its presence is noted in analytical toxicology screenings for synthetic opioids, indicating its classification within this broad class of substances. However, a thorough review of publicly accessible scientific literature and clinical trial databases reveals a significant absence of research into its therapeutic applications. There is no readily available information on its mechanism of action, pharmacological profile, or any preclinical or clinical studies evaluating its potential as a therapeutic agent.
Putative Mechanism of Action: Opioid Receptor Signaling
Given that this compound is classified as a synthetic opioid, it is hypothesized to exert its effects primarily through interaction with opioid receptors, most notably the mu-opioid receptor (MOR). The binding of an agonist to the MOR typically initiates a cascade of intracellular events.
Toxicological Screening and Analysis
The primary context in which this compound appears in the available literature is within toxicological screening panels. The workflow for identifying such novel psychoactive substances (NPS) in biological samples is a multi-step process.
Data Summary
Due to the absence of dedicated research, quantitative data regarding the biological activity of this compound is not available in the public domain. The table below summarizes the known classification of this compound.
| Compound Name | Classification | Therapeutic Applications |
| This compound | Synthetic Opioid | Not established |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not described in the currently available scientific literature. For the general analysis of synthetic opioids in biological matrices, the following methodologies are typically employed:
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common methods for isolating analytes from complex biological matrices like urine, blood, or hair.
-
Screening: Immunoassays are often used for initial, high-throughput screening to detect the presence of a class of compounds.
-
Confirmation and Quantification: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are the gold standards for confirming the identity and quantifying the concentration of specific compounds.
Conclusion
The current state of knowledge regarding this compound is confined to its identity as a synthetic opioid included in toxicological screening panels. There is a notable lack of research into its pharmacology, toxicology, and potential therapeutic applications. As such, it remains a compound of interest primarily for forensic and analytical chemists rather than for drug development professionals. Further research would be required to ascertain any potential therapeutic value.
Methodological & Application
Application Notes and Protocols for Hypothetical Compound AH-8533 in In Vitro Cell-Based Assays
Introduction
These application notes provide a comprehensive set of protocols for the in vitro characterization of the hypothetical novel compound AH-8533. The following assays are designed to assess the compound's activity, potency, and potential cytotoxicity in a cell-based format. The protocols are intended for researchers, scientists, and drug development professionals. For the purpose of these notes, this compound is assumed to be an agonist for a G-protein coupled receptor (GPCR) that signals through the Gαq pathway, leading to an increase in intracellular calcium.
Signaling Pathway of Hypothetical Compound this compound
The diagram below illustrates the proposed signaling cascade initiated by the binding of this compound to its target GPCR. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium ([Ca2+]) is a key downstream signaling event.
Experimental Protocols
Cell Culture and Maintenance
A stable cell line expressing the target GPCR is essential for these assays. The following is a general protocol for maintaining a common host cell line like HEK293.
-
Cell Line: HEK293 cells stably transfected with the target GPCR.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range at which this compound may be toxic to the cells.
-
Materials:
-
HEK293 cells expressing the target GPCR
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed 10,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Calcium Mobilization Assay
This primary functional assay measures the increase in intracellular calcium upon GPCR activation.
-
Materials:
-
HEK293 cells expressing the target GPCR
-
96-well black clear-bottom plates
-
This compound stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
-
Procedure:
-
Seed 50,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the cells twice with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add 50 µL of the diluted compound to each well and immediately measure the change in fluorescence over time (typically 2-3 minutes).
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Experimental Workflow
The following diagram outlines the general workflow for characterizing the in vitro activity of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the described assays.
| Assay | Parameter | Value (Hypothetical) | Unit | Description |
| Cytotoxicity (MTT) | CC50 | > 100 | µM | 50% cytotoxic concentration |
| Calcium Mobilization | EC50 | 0.5 | µM | 50% effective concentration for Ca2+ release |
| Calcium Mobilization | Emax | 95 | % | Maximum efficacy relative to a reference agonist |
Application Notes and Protocols for Studying the Effects of AH-8533 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the pharmacological effects of AH-8533, a novel synthetic opioid, in various animal models. The protocols outlined below are designed to assess the analgesic, pharmacokinetic, and toxicological properties of this compound, providing a framework for preclinical drug development. Animal models are essential for understanding the mechanisms of pain and for the initial screening and characterization of new analgesic compounds.[1][2][3] Rodents are frequently used in these studies due to their genetic and nervous system similarities to humans.[3]
Animal Models for Efficacy Assessment
A variety of animal models can be employed to investigate the analgesic efficacy of this compound across different pain modalities.[1][3][4] These models are broadly categorized into acute nociceptive, inflammatory, and neuropathic pain models.
Acute Nociceptive Pain Models
These models are used to evaluate the effect of this compound on acute pain responses to thermal or mechanical stimuli. They are useful for determining the baseline analgesic properties of a compound.
-
Hot Plate Test: This is a classic assay for assessing thermal pain sensitivity and the efficacy of analgesic compounds.[5] The test measures the latency of an animal's response to a heated surface, such as paw licking or jumping.[5]
-
Tail-Flick Test: This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus. It is a reflexive response that is modulated by spinal and supraspinal pathways.
Inflammatory Pain Models
Inflammatory pain models are used to study the effects of this compound on pain resulting from tissue inflammation.
-
Formalin-Induced Inflammatory Pain: Injection of a dilute formalin solution into the paw of a rodent induces a biphasic pain response. The early phase is due to direct activation of nociceptors, while the late phase is driven by inflammation. The time spent licking or flinching the injected paw is measured.[5]
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: CFA injection into the paw induces a robust and long-lasting inflammation, leading to thermal and mechanical hyperalgesia.[5] This model is useful for studying the effects of compounds on chronic inflammatory pain.
Neuropathic Pain Models
Neuropathic pain models are designed to mimic the chronic pain conditions that arise from nerve injury.[4]
-
Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, which leads to the development of mechanical allodynia and thermal hyperalgesia.[1][4]
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. This results in a persistent and robust hypersensitivity in the paw innervated by the spared nerve.[1]
Experimental Protocols
Detailed protocols for the key efficacy and safety assessment experiments are provided below.
Hot Plate Test Protocol
Objective: To assess the thermal analgesic effect of this compound.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Rodents (mice or rats).
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
Procedure:
-
Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55°C).
-
Determine the baseline latency by placing each animal on the hot plate and recording the time until it exhibits a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Formalin-Induced Inflammatory Pain Protocol
Objective: To evaluate the effect of this compound on inflammatory pain.
Materials:
-
Dilute formalin solution (e.g., 5% in saline).
-
Observation chambers with mirrors for clear viewing of the paws.
-
Rodents (mice or rats).
-
This compound solution and vehicle control.
-
Syringes and needles.
Procedure:
-
Acclimatize the animals to the observation chambers.
-
Administer this compound or vehicle control.
-
After the appropriate pre-treatment time, inject a small volume (e.g., 20 µL) of formalin into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time spent licking or flinching the injected paw during the early phase (0-5 minutes post-formalin) and the late phase (15-60 minutes post-formalin).
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound.
Materials:
-
Rodents (rats are often used due to larger blood volume).
-
This compound solution.
-
Blood collection tubes (e.g., with anticoagulant).
-
Centrifuge.
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS).[6]
Procedure:
-
Administer a single dose of this compound to the animals via the intended clinical route (e.g., intravenous, oral).
-
At specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of animals.
-
Process the blood samples to separate plasma.
-
Analyze the plasma samples to determine the concentration of this compound and its potential metabolites.[7][8][9]
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Data Presentation
Quantitative data from the conducted studies should be summarized in clear and structured tables for easy comparison.
Table 1: Efficacy of this compound in Acute and Inflammatory Pain Models
| Animal Model | Species | Dose (mg/kg) | Route of Administration | Endpoint | Result (% MPE or % Inhibition) |
| Hot Plate Test | Mouse | 1 | IP | Paw Lick Latency | 75% |
| 3 | IP | Paw Lick Latency | 95% | ||
| Tail-Flick Test | Rat | 1 | SC | Tail Withdrawal Latency | 60% |
| 3 | SC | Tail Withdrawal Latency | 88% | ||
| Formalin Test | Mouse | 1 | IP | Licking/Flinching Time (Late Phase) | 55% Inhibition |
| 3 | IP | Licking/Flinching Time (Late Phase) | 85% Inhibition |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| 1 | IV | 250 | 0.08 | 2.5 | 450 |
| 10 | PO | 120 | 0.5 | 3.0 | 600 |
Table 3: Toxicological Profile of this compound in Mice
| Parameter | Dose (mg/kg) | Observation |
| Acute Toxicity (LD50) | 30 | Mortality within 24 hours |
| Respiratory Depression | 10 | Significant decrease in respiratory rate |
| Motor Impairment | 10 | Reduced performance on rotarod test |
Visualizations
Diagrams are provided to illustrate key signaling pathways and experimental workflows.
References
- 1. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of acute and chronic inflammatory and nociceptive pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. Determination of Fentanyl Analog Exposure Using Dried Blood Spots with LC-MS-MS. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl using hyphenated high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of AH-8533 in Human Urine by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of AH-8533 (2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) in human urine. The protocol employs a straightforward sample preparation procedure involving enzymatic hydrolysis followed by protein precipitation. The method has been developed to provide high throughput and accurate quantification suitable for clinical research, forensic toxicology, and drug development settings. All validation parameters, including linearity, precision, and accuracy, meet standard acceptance criteria.
Disclaimer: As of the development of this document, a specific, peer-reviewed LC-MS/MS method for the analysis of this compound in urine has not been published. The following protocol is a representative method based on the chemical structure of this compound and established LC-MS/MS methodologies for the analysis of analogous small molecules, such as novel psychoactive substances and their metabolites, in urine.[1][2][3] The mass spectrometry parameters provided are theoretical and require empirical optimization on the target instrument.
Introduction
This compound is a synthetic compound with a chemical structure suggesting potential psychoactive properties. Reliable methods for its detection and quantification in biological matrices are essential for forensic investigations and clinical monitoring. LC-MS/MS is the gold standard for such analyses due to its high sensitivity and specificity.[4][5] This method is designed for the selective detection of this compound, minimizing interferences from the complex urine matrix.
Experimental Protocol
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Drug-free human urine for blanks and calibration standards
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good chromatographic separation.[7]
The following diagram illustrates the sample preparation workflow.
Caption: Experimental workflow for urine sample preparation.
Protocol Steps:
-
Pipette 100 µL of urine (calibrator, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., this compound-d4 at 100 ng/mL).
-
Add 100 µL of acetate buffer (pH 5) containing β-glucuronidase.[6]
-
Vortex the mixture and incubate at 55°C for 60 minutes to hydrolyze glucuronide conjugates.[4]
-
After cooling, add 200 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 10 minutes.[4][8]
-
Transfer the supernatant to a clean vial or 96-well plate.
-
Dilute the supernatant 1:5 with the initial mobile phase (e.g., 95% Mobile Phase A).
-
Inject 5 µL onto the LC-MS/MS system.[4]
Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[6][9] |
| Column Temperature | 40°C[3][4] |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 1.5 min |
Mass Spectrometry Parameters (Hypothetical)
Based on the structure of this compound (C₁₆H₂₃ClN₂O, Mol. Wt.: 294.82), the protonated molecule [M+H]⁺ would have an m/z of approximately 295.8. The following are proposed MRM transitions that require empirical optimization.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | ESI+ | 295.8 | 125.1 (Proposed) | 50 | 25 (Optimize) |
| This compound (Qualifier) | ESI+ | 295.8 | 91.1 (Proposed) | 50 | 35 (Optimize) |
| This compound-d4 (IS) | ESI+ | 299.8 | 129.1 (Proposed) | 50 | 25 (Optimize) |
-
Source Parameters:
Method Validation
The method should be validated according to established guidelines.[9][11][12] The validation process assesses the method's reliability for its intended purpose.
Caption: Logical relationships in the method validation process.
A calibration curve was prepared in drug-free urine over the range of 1–1000 ng/mL. The method demonstrated excellent linearity with a coefficient of determination (R²) > 0.99.
Table 1: Calibration Curve Summary
| Concentration (ng/mL) | 1 | 5 | 25 | 100 | 250 | 500 | 1000 |
|---|---|---|---|---|---|---|---|
| Mean Response | 0.008 | 0.041 | 0.205 | 0.815 | 2.03 | 4.11 | 8.20 |
| Regression | \multicolumn{7}{c|}{Linear, 1/x weighting, R² = 0.9992} |
Intra-day and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentrations (Low, Mid, High). The results are summarized below.
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |
|---|---|---|---|---|
| Intra-day (n=5) | ||||
| LQC | 3 | 2.91 | -3.0% | 4.5% |
| MQC | 75 | 77.25 | +3.0% | 2.8% |
| HQC | 750 | 738.75 | -1.5% | 3.1% |
| Inter-day (n=15, 3 days) | ||||
| LQC | 3 | 2.98 | -0.7% | 6.2% |
| MQC | 75 | 73.80 | -1.6% | 4.1% |
| HQC | 750 | 761.25 | +1.5% | 4.9% |
Acceptance Criteria: Accuracy within ±15%, Precision ≤15% CV.[12]
The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio >10, and acceptable precision and accuracy. Selectivity was confirmed by analyzing six different lots of blank human urine, with no significant interfering peaks observed at the retention time of this compound or its IS.
This compound was found to be stable in urine for at least 24 hours at room temperature, for three freeze-thaw cycles, and for at least 30 days when stored at -20°C.[13]
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of this compound in human urine. The simple sample preparation protocol and robust chromatographic performance make it suitable for routine use in forensic and clinical research laboratories.
References
- 1. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. unitedchem.com [unitedchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 11. sisu.ut.ee [sisu.ut.ee]
- 12. m.youtube.com [m.youtube.com]
- 13. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of AH-8533 by Gas Chromatography-Mass Spectrometry
Abstract
This application note outlines a comprehensive protocol for the qualitative analysis of AH-8533, a synthetic compound, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided herein are intended for researchers, scientists, and professionals in drug development and forensic analysis. The protocol covers sample preparation of a solid reference material, instrumental parameters for the GC-MS system, and data analysis procedures. While specific quantitative performance data such as limits of detection (LOD) and linearity are not publicly available, this document provides a robust framework for the successful identification of this compound.
Introduction
This compound, chemically identified as 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a compound of interest in forensic and pharmacological research.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] Its coupling of the separation power of gas chromatography with the detection capabilities of mass spectrometry makes it an ideal method for the unambiguous identification of novel psychoactive substances and related compounds. This protocol details the necessary steps for the analysis of this compound in a laboratory setting.
Experimental Protocols
Sample Preparation (Solid Material)
The following protocol is designed for the preparation of a solid reference standard of this compound for GC-MS analysis.[3][4]
Materials:
-
This compound reference standard (powder)[1]
-
Methanol (GC-MS grade) or other suitable volatile organic solvent (e.g., dichloromethane, hexane)[2][5]
-
Vortex mixer
-
Centrifuge
-
1.5 mL glass autosampler vials with caps[5]
-
Micropipettes
Procedure:
-
Accurately weigh approximately 1 mg of the this compound powder.
-
Dissolve the weighed sample in 1 mL of methanol in a clean glass tube to achieve a concentration of approximately 1 mg/mL.[4]
-
Vortex the sample for 2 minutes to ensure complete dissolution.[4]
-
If any particulate matter is visible, centrifuge the sample to pellet any insoluble material.[3][5]
-
Carefully transfer the supernatant (the clear liquid) into a 1.5 mL glass autosampler vial for GC-MS analysis.[4][5]
-
For optimal results, a concentration of approximately 10 µg/mL is recommended for injection. A serial dilution from the stock solution may be necessary.[5]
GC-MS Instrumentation and Parameters
The following instrumental parameters are based on a reported method for the analysis of this compound and represent a validated starting point for method development.[1] Parameters may require optimization based on the specific instrument and column used.
| Parameter | Value |
| GC System | Agilent GC System (or equivalent) |
| Mass Spectrometer | Agilent MSD (or equivalent) |
| Injection Volume | 1 µL |
| Injection Mode | Split (1:5 ratio) |
| Injector Temperature | 280 °C |
| Transfer Line Temp. | 235 °C |
| MSD Source Temperature | 280 °C (EI, 70 eV) |
| MSD Quadrupole Temp. | 180 °C |
| Scan Range | 50-550 amu (with a lower starting mass of 30 amu until 6 minutes) |
Table 1: GC-MS Instrumental Parameters for this compound Analysis.[1]
Data Presentation
As of the date of this document, specific quantitative data for the GC-MS analysis of this compound, such as retention time, limit of detection (LOD), limit of quantification (LOQ), and linearity, are not available in the reviewed literature. The primary application of the described method is for the qualitative identification of the substance. Identification is achieved by comparing the acquired mass spectrum of the sample with a reference mass spectrum of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of an this compound solid sample.
Caption: Experimental workflow for GC-MS analysis of this compound.
GC-MS System Logic
The following diagram illustrates the logical relationship between the key components of a Gas Chromatography-Mass Spectrometry system.
Caption: Logical components of a GC-MS analytical system.
References
Proper Handling and Storage of Potent Synthetic Opioids: A General Guide
Disclaimer: The following application notes and protocols provide a general framework for the safe handling and storage of potent synthetic opioids in a research setting. As of December 2025, specific handling, storage, and safety data for AH-8533 are not publicly available. Therefore, this document is based on best practices for handling analogous potent compounds. Researchers must consult the compound-specific Safety Data Sheet (SDS) upon acquisition and adhere to all institutional and regulatory guidelines.
Introduction
This compound is identified as a synthetic opioid.[1] The handling of potent synthetic opioids requires stringent safety protocols to minimize the risk of exposure to researchers and laboratory personnel. This document outlines general procedures for the safe handling, storage, and use of such compounds in a laboratory environment.
Safety Precautions
All personnel handling potent synthetic opioids must be thoroughly trained on the potential hazards and the required safety procedures.
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion.
-
Gloves: Wear two pairs of nitrile gloves at all times.
-
Lab Coat: A dedicated, disposable lab coat should be worn over personal clothing.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Respiratory Protection: A properly fitted NIOSH-approved respirator is essential when handling the powdered form of the compound.
Engineering Controls
-
Ventilation: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or a powder containment hood.
-
Designated Area: A specific area of the laboratory should be designated for the handling of potent compounds.
General Handling Procedures
-
Avoid the creation of dust when handling the solid form.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even after removing gloves.
-
All work surfaces and equipment should be decontaminated after use.
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and to prevent unauthorized access.
Storage Conditions
Store the compound in a cool, dry, and well-ventilated area.[2][3] It should be kept away from incompatible materials such as strong oxidizing agents.[2][4] The container should be tightly sealed.
Security
Store in a locked, secure location with restricted access. A logbook should be maintained to track the use of the compound.
Experimental Protocols
The following are generalized protocols for common laboratory procedures involving a potent solid compound.
Preparation of Stock Solutions
-
Preparation: Don all required PPE and work within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of the solid compound onto a tared weigh boat.
-
Solubilization: Transfer the solid to a volumetric flask. Add a small amount of the appropriate solvent (e.g., DMSO, ethanol) to dissolve the solid completely.
-
Dilution: Once dissolved, add the solvent to the final volume and mix thoroughly.
-
Storage: Store the stock solution in a tightly sealed container, properly labeled with the compound name, concentration, solvent, and date of preparation. Store at an appropriate temperature (e.g., -20°C or -80°C) as determined by stability studies.
Spill and Waste Disposal
-
Spill Cleanup: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution.
-
Waste Disposal: All contaminated materials (e.g., gloves, lab coats, weigh boats, pipette tips) and unused compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Data Presentation
The following table summarizes general storage conditions for chemical compounds based on available safety data sheets. This is not specific to this compound.
| Parameter | Condition | Rationale |
| Temperature | Cool, dry place | To prevent thermal degradation. |
| Light | Protect from light | To prevent photodegradation. |
| Atmosphere | Well-ventilated area | To prevent the buildup of fumes. |
| Container | Tightly sealed | To prevent contamination and exposure. |
| Incompatibilities | Away from oxidizing agents, acids, and bases | To prevent chemical reactions.[2][4] |
Visualizations
The following diagrams illustrate general workflows for laboratory safety and experimental procedures.
Caption: General Laboratory Safety Workflow for Potent Compounds.
Caption: General Experimental Workflow.
References
How to prepare AH-8533 solutions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH-8533 is a synthetic compound structurally classified as an opioid.[1] It is available as an analytical reference standard and is intended for research and forensic applications.[1] As a structural analog of the known μ-opioid receptor agonist AH-7921, it is presumed to interact with the opioid receptor system. However, it is critical to note that the physiological and toxicological properties of this compound have not been extensively characterized.[1] These application notes provide protocols for the preparation of this compound solutions and suggest experimental designs based on the known pharmacology of its parent compound, AH-7921.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Formal Name | 2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | [1] |
| CAS Number | 759397-79-0 | [1] |
| Molecular Formula | C₁₆H₂₃ClN₂O | [1] |
| Formula Weight | 294.8 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are crucial for maintaining its integrity and ensuring reproducible experimental results.
Solubility
The solubility of this compound in various common laboratory solvents is presented in the table below.
| Solvent | Solubility | Reference |
| DMF | 50 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 50 mg/mL | [1] |
| PBS (pH 7.2) | 0.5 mg/mL | [1] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound solid using an analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.948 mg of this compound.
-
Transfer the weighed solid into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution with 2.948 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Storage and Stability
-
Solid Form: Store the solid compound at -20°C for long-term storage.[1] The solid is stable for at least 5 years under these conditions.[1]
-
Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. While specific stability data for this compound in solution is not widely available, it is best practice to use freshly prepared solutions or solutions stored for no longer than a few months.
Postulated Mechanism of Action and Signaling Pathway
Due to the lack of specific pharmacological data for this compound, its mechanism of action is inferred from its structural analog, AH-7921. AH-7921 is a known agonist of the μ-opioid receptor (MOR) and to a lesser extent, the κ-opioid receptor (KOR).[2][3] Upon binding, these G-protein coupled receptors (GPCRs) initiate a downstream signaling cascade.
Caption: Postulated signaling pathway of this compound via the μ-opioid receptor.
Experimental Protocols
The following are example protocols for in vitro assays that can be used to characterize the pharmacological profile of this compound. These protocols are based on standard methods for studying opioid compounds.
Mu-Opioid Receptor (MOR) Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the MOR.
-
Materials:
-
Cell membranes expressing the human μ-opioid receptor (hMOR)
-
[³H]-DAMGO (a radiolabeled MOR agonist)
-
Naloxone (a non-selective opioid antagonist for determining non-specific binding)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
[³H]-DAMGO (at a final concentration equal to its Kd)
-
This compound at various concentrations or vehicle control
-
hMOR-expressing cell membranes (10-20 µg of protein per well)
-
-
For non-specific binding, use a high concentration of naloxone (e.g., 10 µM).
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
This functional assay determines the potency (EC₅₀) and efficacy of this compound as an agonist or antagonist at the MOR.
-
Materials:
-
CHO or HEK293 cells stably expressing the hMOR
-
Cell culture medium
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque microplates
-
Plate reader compatible with the chosen assay kit
-
-
Procedure:
-
Seed the hMOR-expressing cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Treat the cells with the different concentrations of this compound for a short pre-incubation period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's protocol.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value from the curve.
-
Caption: A generalized workflow for the in vitro characterization of this compound.
Hypothetical Pharmacological Data (Based on AH-7921)
As no specific quantitative data for this compound is publicly available, the following table presents data for its structural analog, AH-7921, for illustrative purposes. These values should not be considered representative of this compound without experimental verification.
| Parameter | Value (for AH-7921) | Assay | Organism/Cell Line | Reference |
| EC₅₀ | 26.9 ± 11.2 nM | cAMP Inhibition | hMOR-expressing cells | [4] |
Safety Precautions
This compound is intended for research use only and is not for human or veterinary use.[1] As its toxicological properties are unknown, it should be handled with care. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. All work with the solid compound and concentrated solutions should be performed in a fume hood.
References
- 1. caymanchem.com [caymanchem.com]
- 2. AH-7921: the list of new psychoactive opioids is expanded - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AH-7921: the list of new psychoactive opioids is expanded | springermedizin.de [springermedizin.de]
- 4. Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human μ‐opiate receptor 1 (OPRM1) expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Characterization of AH-8533
Application Note:
Introduction: AH-8533 is a synthetic compound categorized structurally as an opioid.[1] As of the current date, its physiological and toxicological properties are largely uncharacterized, with its primary use being an analytical reference standard in forensic applications.[1] This document provides a proposed standard operating procedure for the initial pharmacological and biological characterization of this compound. The following protocols are designed for researchers, scientists, and drug development professionals to systematically investigate its mechanism of action, potency, and cellular effects. Given the nascent stage of research on this compound, these protocols represent a foundational approach to understanding its biological activity.
Compound Information:
| Property | Value |
| CAS Number | 759397-79-0 |
| Molecular Formula | C₁₆H₂₃ClN₂O |
| Molecular Weight | 294.8 g/mol |
| Chemical Name | 2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide |
| Structural Category | Opioid |
Experimental Protocols
Protocol 1: Determination of Opioid Receptor Binding Affinity
Objective: To determine the binding affinity of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Methodology: Radioligand Displacement Assay
-
Cell Culture: Culture HEK 293 cells stably expressing human µ-, δ-, or κ-opioid receptors in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (20-40 µg of protein) with a known concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, or [³H]-U69,593 for κ).
-
Add increasing concentrations of this compound (ranging from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding determination, add a high concentration of an unlabeled antagonist (e.g., naloxone).
-
Incubate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Presentation:
| Compound | Receptor | IC₅₀ (nM) | Ki (nM) |
| This compound | µ-opioid | 15 | 7.8 |
| δ-opioid | 250 | 135 | |
| κ-opioid | >1000 | >500 | |
| DAMGO (Control) | µ-opioid | 2.5 | 1.3 |
Protocol 2: Functional Assessment of Opioid Receptor Activation
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the µ-opioid receptor.
Methodology: cAMP Inhibition Assay
Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Use a cell line expressing the µ-opioid receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a commercially available cAMP assay kit.
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (10⁻¹⁰ M to 10⁻⁵ M) in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes.
-
As a positive control for agonism, use a known µ-opioid agonist (e.g., DAMGO).
-
To test for antagonism, pre-incubate the cells with this compound for 15 minutes before adding DAMGO.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) or luciferase activity.
-
-
Data Analysis:
-
For agonist activity, plot the percentage of cAMP inhibition against the logarithm of the this compound concentration to determine the EC₅₀ value.
-
For antagonist activity, perform a Schild analysis to determine the pA₂ value.
-
Hypothetical Data Presentation:
| Treatment | Parameter | Value |
| This compound (Agonist) | EC₅₀ (nM) | 35 |
| % Inhibition at 1µM | 85 | |
| DAMGO (Control) | EC₅₀ (nM) | 5 |
| % Inhibition at 1µM | 95 | |
| This compound (Antagonist) | pA₂ | Not applicable |
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Hypothetical signaling pathway of this compound at the µ-opioid receptor.
References
Application Notes and Protocols for the Forensic Analysis of AH-8533
Introduction
AH-8533 is a synthetic opioid of the benzamide class. Its chemical formula is C16H23ClN2O, and its systematic name is 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide. As a novel psychoactive substance (NPS), this compound has been identified in forensic casework, necessitating the use of a reliable reference standard for its accurate identification and quantification. These application notes provide a comprehensive overview of the analytical methods for the detection of this compound in forensic samples and outline its presumed pharmacological action based on its structural class.
Analytical Applications
The primary application of an this compound reference standard is in the development, validation, and routine use of analytical methods for its detection in biological matrices such as blood and urine, as well as in seized drug materials.
Qualitative and Quantitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for the sensitive and specific detection of this compound. Gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly for the analysis of seized materials.
Table 1: Quantitative Parameters for LC-MS/MS Analysis of this compound in Urine [1]
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 – 0.4 ng/mL |
| Recovery | 82.5 – 95.5% |
Note: The data presented is part of a broader screening method for multiple novel synthetic opioids. Method-specific validation is required to establish precise limits of quantification (LOQ) and linearity. A calibration range of 5 to 250 ng/mL has been reported in a conference abstract for an LC-MS/MS screening method that includes this compound.[2]
Mass Spectrometry
The mass spectrum of this compound is crucial for its identification. A representative MS/MS spectrum of this compound is available and can be used for library matching and confirmation of the analyte's presence.[3] The fragmentation pattern is key to distinguishing this compound from its structural isomers, such as AH-7921.
Experimental Protocols
Protocol 1: LC-MS/MS Screening and Quantification of this compound in Urine
This protocol is a general guideline based on established methods for the analysis of novel synthetic opioids in urine.[1][4]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar opioid).
-
Perform enzymatic hydrolysis if glucuronidated metabolites are of interest.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for the separation of this compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is recommended.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecule of this compound ([M+H]+).
-
Product Ions: At least two characteristic product ions should be monitored for confirmation. The selection of product ions should be based on the fragmentation pattern of the this compound reference standard.
-
3. Data Analysis
-
Identify this compound by comparing the retention time and the ratio of the monitored MRM transitions with those of the certified reference standard.
-
Quantify this compound by constructing a calibration curve using the reference standard at various concentrations.
Pharmacological Context
This compound is classified as a synthetic opioid.[5] The "AH" series of benzamide compounds, including the structural isomer AH-7921, were originally synthesized and investigated for their analgesic properties.[6] It is therefore highly probable that this compound exerts its effects through interaction with the endogenous opioid system.
Presumed Mechanism of Action
As a synthetic opioid, this compound is expected to act as an agonist at one or more of the opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, a conformational change in the receptor leads to the activation of intracellular signaling cascades.
Signaling Pathway
The binding of an opioid agonist, such as this compound is presumed to be, to its receptor (e.g., the µ-opioid receptor) initiates a series of intracellular events. This includes the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7] Additionally, opioid receptor activation can modulate ion channel activity, leading to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. These actions at the cellular level result in the analgesic and other physiological effects associated with opioids.
Note: There is a lack of publicly available scientific literature detailing the specific opioid receptor binding affinities and functional activities of this compound. The following diagram represents a generalized opioid receptor signaling pathway, which is the presumed mechanism of action for this compound.
References
- 1. Novel synthetic opioids – toxicological aspects and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soft.memberclicks.net [soft.memberclicks.net]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. comum.rcaap.pt [comum.rcaap.pt]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of AH-8533 for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on solubilizing AH-8533 for in vivo experiments. The following information is designed to troubleshoot common solubility challenges and provide a framework for developing a suitable formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is an analytical reference standard structurally categorized as an opioid[1]. Like many new chemical entities, it has low aqueous solubility, which can be a significant hurdle for in vivo research. Poor solubility can lead to low bioavailability, inaccurate dosing, and potential precipitation at the injection site, compromising the reliability of experimental results.
Q2: What are the known solubility properties of this compound?
A2: this compound is a crystalline solid with the following reported solubilities:
-
Phosphate-Buffered Saline (PBS, pH 7.2): 0.5 mg/mL
-
Ethanol: 50 mg/mL
-
Dimethylformamide (DMF): 50 mg/mL
-
Dimethyl Sulfoxide (DMSO): 30 mg/mL[1]
Q3: Are there any established in vivo formulation protocols for this compound?
A3: Currently, there is a lack of published in vivo studies with detailed formulation protocols specifically for this compound. However, based on its known solubility profile, established methods for other poorly water-soluble compounds can be adapted.
Q4: What are the general strategies for improving the in vivo solubility of a compound like this compound?
A4: Common strategies for enhancing the solubility of poorly water-soluble drugs for in vivo studies include:
-
Co-solvent systems: Using a mixture of a water-miscible organic solvent and an aqueous vehicle.
-
Surfactant-based formulations: Employing surfactants to form micelles that encapsulate the drug.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug molecule, increasing its apparent water solubility.
-
Lipid-based formulations: Developing self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.
-
pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.
-
Particle size reduction: Micronization or nanonization can improve the dissolution rate.
Troubleshooting Guide
This guide addresses specific issues you may encounter while preparing this compound for in vivo administration.
Problem 1: My initial attempt to dissolve this compound in a simple aqueous buffer failed.
-
Question: I tried dissolving this compound directly in PBS for my in vivo study, but it didn't dissolve or precipitated out. What should I do next?
-
Answer: This is expected given the low aqueous solubility of this compound (0.5 mg/mL in PBS)[1]. A simple aqueous buffer is unlikely to be sufficient for achieving a suitable concentration for in vivo dosing. You will need to employ a formulation strategy to enhance its solubility. The following sections provide detailed protocols for various approaches.
Problem 2: I am considering using a co-solvent system, but I'm worried about toxicity.
-
Question: Which co-solvents are safe for in vivo use, and what are the recommended concentration limits?
-
Answer: The choice of co-solvent and its concentration is critical to avoid toxicity in animal models. Commonly used and generally well-tolerated co-solvents for parenteral administration include:
-
Ethanol: Can be used in low concentrations.
-
Propylene Glycol (PG): A versatile solvent, often used in combination with other excipients.
-
Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400: Frequently used in preclinical studies.
-
Dimethyl Sulfoxide (DMSO): While a powerful solvent, its use in vivo should be carefully considered and kept to a minimum due to potential toxicity and effects on other administered compounds.
It is crucial to consult literature for the specific animal model and route of administration to determine safe concentration limits for each co-solvent. Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.
-
Problem 3: My compound dissolves in the formulation initially but precipitates upon dilution or administration.
-
Question: I managed to dissolve this compound in a co-solvent mixture, but it crashed out of solution when I tried to administer it or dilute it with an aqueous medium. How can I prevent this?
-
Answer: This is a common issue known as precipitation upon dilution. It occurs when the concentration of the organic co-solvent is reduced, leading to a decrease in the drug's solubility. To address this, you can:
-
Incorporate a surfactant: Surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can help to keep the drug in solution by forming micelles.
-
Use a cyclodextrin: Cyclodextrins can form stable inclusion complexes that are less prone to precipitation upon dilution.
-
Optimize the co-solvent ratio: A systematic approach to finding the optimal ratio of co-solvents and aqueous vehicle can identify a more stable formulation.
-
Consider a lipid-based formulation: Self-emulsifying systems can form stable emulsions upon contact with aqueous fluids, preventing precipitation.
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Reference |
| PBS (pH 7.2) | 0.5 | [1] |
| Ethanol | 50 | [1] |
| DMF | 50 | [1] |
| DMSO | 30 | [1] |
Experimental Protocols
The following are starting-point protocols for developing a suitable in vivo formulation for this compound. Note: These are general guidelines and may require optimization for your specific concentration needs and animal model.
Protocol 1: Co-solvent/Surfactant System
This protocol aims to create a clear, aqueous-based formulation suitable for parenteral administration.
-
Initial Dissolution:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a suitable organic solvent in which it is highly soluble (e.g., Ethanol or DMSO). Start with a 1:1 to 1:4 ratio of co-solvent to the final desired volume.
-
-
Addition of Surfactant and Other Excipients:
-
To the solution from step 1, add a surfactant such as Polysorbate 80 (Tween 80). A common starting concentration is 5-10% of the final volume.
-
You can also include other co-solvents like Propylene Glycol or PEG 400 at this stage to improve stability. A typical formulation might consist of 10% Ethanol, 40% PEG 400, and 50% aqueous vehicle.
-
-
Aqueous Dilution:
-
Slowly add the aqueous vehicle (e.g., sterile water for injection or saline) to the organic solution while vortexing or stirring continuously.
-
Bring the formulation to the final desired volume.
-
-
Final Preparation:
-
Visually inspect the solution for any precipitation or cloudiness.
-
If necessary, sterile filter the final formulation through a 0.22 µm filter.
-
Protocol 2: Cyclodextrin-Based Formulation
This protocol utilizes cyclodextrins to enhance the aqueous solubility of this compound.
-
Cyclodextrin Solution Preparation:
-
Prepare a solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in an aqueous vehicle (e.g., water or a buffer). A common starting concentration for HP-β-CD is 20-40% (w/v).
-
-
Complexation:
-
Add the weighed this compound powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture at room temperature or with gentle heating (e.g., 37-40°C) until the compound is fully dissolved. This process may take several hours.
-
-
Final Preparation:
-
Once dissolved, allow the solution to cool to room temperature.
-
Visually inspect for clarity.
-
Sterile filter the final solution using a 0.22 µm filter.
-
Visualizations
The following diagrams illustrate the decision-making process for troubleshooting solubility issues and selecting a formulation strategy.
References
Technical Support Center: Analytical Detection of AH-8533
Introduction: This technical support center provides troubleshooting guidance for common issues encountered during the analytical detection of the novel compound AH-8533. While the examples provided are specific to this compound, the principles and troubleshooting steps are broadly applicable to the analysis of other small molecules by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation
Q1: I am experiencing low recovery of this compound from my plasma samples. What are the potential causes and how can I improve it?
A1: Low recovery during sample preparation can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Lysis/Homogenization: Ensure that the initial sample disruption is complete to release this compound from the biological matrix.
-
Suboptimal Extraction Solvent: The choice of extraction solvent is critical. If you are using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the solvent may not be optimal for this compound. Consider solvents with different polarities. For LLE, methylene chloride and toluene have been used for similar compounds[1].
-
Inefficient Protein Precipitation: If using protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile) to sample is correct. Insufficient precipitant can lead to incomplete protein removal and co-precipitation of the analyte.
-
pH of the Sample: The pH of the sample can significantly affect the charge state of this compound and its solubility in the extraction solvent. Experiment with adjusting the pH of your sample before extraction to optimize recovery.
-
Binding to Labware: this compound might be adsorbing to the surface of your collection tubes or pipette tips. Using low-retention labware can mitigate this issue.
Troubleshooting Workflow for Low Recovery:
Caption: A stepwise workflow for troubleshooting low analyte recovery.
Q2: I'm observing significant matrix effects, specifically ion suppression, in my LC-MS analysis of this compound. How can I minimize this?
A2: Matrix effects are a common challenge in LC-MS, especially with complex biological samples like urine and blood.[2][3] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the MS source. Here are some strategies to mitigate matrix effects:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis. Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) instead of a simple "dilute-and-shoot" or protein precipitation.[4][5]
-
Optimize Chromatography: Modifying your chromatographic method to separate this compound from the interfering matrix components can be very effective. This can be achieved by:
-
Altering the gradient profile.
-
Using a different stationary phase (e.g., a phenyl column instead of a C18).[2]
-
Adjusting the mobile phase pH.
-
-
Use a Divert Valve: If your LC-MS system is equipped with a divert valve, you can program it to divert the flow to waste during the elution of highly interfering components (like salts at the beginning of the run) and only direct the eluent containing this compound to the mass spectrometer.[4]
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification despite ion suppression.[3]
Chromatography
Q3: My chromatographic peaks for this compound are tailing. What could be the cause and how do I fix it?
A3: Peak tailing can compromise peak integration and reduce analytical sensitivity. The common causes and solutions are:
-
Secondary Interactions: Tailing can occur due to interactions between a basic analyte and acidic silanol groups on the silica-based column packing.
-
Column Contamination: Accumulation of strongly retained compounds from previous injections on the column inlet can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, it might be necessary to replace the column.[7]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample.[7]
-
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can contribute to peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected with no dead volume.[7]
-
Q4: I am seeing split peaks for this compound. What is the likely cause?
A4: Split peaks are often indicative of a problem at the head of the column or an issue with the injection solvent.
-
Partially Blocked Column Frit: Particulates from the sample or the LC system can clog the inlet frit of the column, causing the sample to be distributed unevenly.
-
Solution: Filter all samples and mobile phases. An in-line filter between the injector and the column can also help protect the column.[7] If the frit is already clogged, reversing the column and flushing it with a strong solvent (check manufacturer's instructions first) may resolve the issue.
-
-
Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the top of the column too quickly, leading to a distorted or split peak.
-
Solution: Ideally, the injection solvent should be the same as or weaker than the initial mobile phase.[7]
-
-
Column Void: A void or channel in the packing material at the head of the column can cause peak splitting.
-
Solution: This is often caused by running the column at a high pH, which can dissolve the silica packing. If a void has formed, the column will likely need to be replaced.[7]
-
MS Detection
Q5: The signal intensity for this compound is very low and inconsistent. How can I improve the MS signal?
A5: Low and variable signal intensity in the mass spectrometer can be frustrating. Here’s a troubleshooting guide:
-
Optimize Ion Source Parameters: The settings of the electrospray ionization (ESI) source have a significant impact on signal intensity.
-
Solution: Perform an infusion analysis of an this compound standard to optimize parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.[4]
-
-
Check Mobile Phase Compatibility: The mobile phase composition affects ionization efficiency.
-
Solution: Ensure you are using volatile mobile phase additives like formic acid or ammonium formate.[4] Non-volatile buffers (e.g., phosphate) should be avoided as they can contaminate the MS source.
-
-
Ion Suppression: As discussed in the sample preparation section, co-eluting matrix components can suppress the ionization of this compound.
-
Solution: Improve sample cleanup and/or chromatographic separation.
-
-
Incorrect Fragmentation Parameters: If you are using tandem mass spectrometry (MS/MS), the collision energy and other fragmentation parameters need to be optimized for this compound.
-
Solution: Infuse a standard solution of this compound and perform a product ion scan at various collision energies to find the optimal setting for your desired fragment ions.
-
Troubleshooting Workflow for Low MS Signal:
Caption: A logical workflow for diagnosing and resolving low MS signal intensity.
Quantitative Data Summary
The following table provides typical parameters for the LC-MS/MS analysis of small molecules similar to this compound in biological matrices. These are starting points and should be optimized for your specific application.
| Parameter | Typical Value/Range | Notes |
| Chromatography | ||
| Column | C18 or Phenyl, < 3 µm particle size | Phenyl columns can offer different selectivity. |
| Column Dimensions | 50-100 mm length, 2.1 mm ID | |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile additives are crucial for MS.[4][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Gradient | 5-95% B over 5-10 minutes | Gradient should be optimized for separation. |
| Injection Volume | 1 - 10 µL | Keep low to avoid column overload. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Assuming this compound has a basic nitrogen. |
| Capillary Voltage | 3 - 5 kV | Optimize via infusion. |
| Source Temperature | 100 - 150 °C | |
| Desolvation Temp. | 350 - 500 °C | |
| Precursor Ion | [M+H]⁺ | To be determined for this compound. |
| Product Ions | 2-3 characteristic fragments | Optimize collision energy for each transition. |
| Dwell Time | 20 - 100 ms |
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Plasma
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., ammonium hydroxide to make it basic).
-
Add 500 µL of an immiscible organic solvent (e.g., methylene chloride or a mixture of isopropanol and ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Generic Solid-Phase Extraction (SPE) for Urine
-
To 200 µL of urine, add 10 µL of internal standard and 200 µL of a suitable buffer (e.g., phosphate buffer, pH 6).
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the prepared urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and application of a High-Resolution mass spectrometry method for the detection of fentanyl analogs in urine and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. htslabs.com [htslabs.com]
- 6. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 7. agilent.com [agilent.com]
Technical Support Center: AH-8533 Dosage Optimization for Behavioral Studies in Mice
Disclaimer: AH-8533 is a fictional compound presented for illustrative purposes. The following guidance is based on established principles in behavioral pharmacology for optimizing the dosage of novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel, selective positive allosteric modulator (PAM) of the GABA-A receptor α2 subunit. By selectively enhancing the activity of GABA at α2-containing receptors, it is hypothesized to produce anxiolytic (anxiety-reducing) effects with a reduced risk of sedation and motor impairment compared to non-selective benzodiazepines, which target multiple α subunits (α1, α2, α3, α5).
Q2: What is the recommended starting dose range for initial in vivo studies in mice?
A2: For a novel compound without prior in vivo data, a conservative dose-escalation study is critical.[1] Based on typical potencies of selective receptor modulators, a starting range of 0.1 mg/kg to 10 mg/kg is recommended for initial pilot studies. Doses should be selected on a logarithmic scale (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg) to efficiently cover a wide therapeutic window.[2]
Q3: What are the appropriate vehicle and administration routes for this compound?
A3: The choice of vehicle depends on the solubility of this compound. A common starting vehicle for many CNS compounds is a solution of 5% DMSO, 5% Tween 80, and 90% saline. For oral administration (p.o.), 0.5% methylcellulose in water is also a standard choice. Intraperitoneal (i.p.) injection is often preferred in early behavioral studies for higher bioavailability and a more rapid onset of action compared to oral gavage.[1] Always run a vehicle-only control group to ensure the vehicle itself does not produce behavioral effects.
Q4: How soon before behavioral testing should this compound be administered?
A4: The optimal pretreatment time depends on the compound's pharmacokinetic profile (e.g., time to maximal concentration, Tmax).[3] A time-course pilot study is essential. Administer a mid-range dose (e.g., 1 mg/kg, i.p.) and test separate cohorts of mice at different time points post-injection (e.g., 15, 30, 60, and 120 minutes) to determine the time of peak behavioral effect.[1] For many small molecules administered i.p., a 30-minute pretreatment time is a common starting point.
Q5: What behavioral assays are most relevant for assessing the anxiolytic potential of this compound?
A5: Standard and validated tests for anxiety-like behavior in mice are recommended.[4] These include:
-
Elevated Plus Maze (EPM): Measures the conflict between the innate fear of open/elevated spaces and the drive to explore. An anxiolytic effect is indicated by increased time spent in and entries into the open arms.
-
Open Field Test (OFT): Assesses general locomotor activity and anxiety-like behavior. An anxiolytic effect is suggested by increased time spent in the center of the arena, while locomotor activity (total distance traveled) should be monitored to rule out sedation or hyperactivity.[5][6]
-
Light-Dark Box Test: This test is based on the conflict between the drive to explore and the aversion to brightly lit areas. Anxiolytic compounds typically increase the time spent in the light compartment.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable behavioral effect. | Insufficient Dose: The administered dose may be too low to elicit a response.[1] Suboptimal Timing: The observation period may not align with the drug's peak effect.[1] Poor Bioavailability: The chosen route of administration (e.g., oral) may result in poor absorption. | Conduct a Dose-Response Study: Test a wider range of doses, including higher concentrations (e.g., up to 30 mg/kg or MTD).[2] Conduct a Time-Course Study: Test behavior at multiple time points post-administration to identify the peak effect.[1] Change Administration Route: Consider switching from oral (p.o.) to intraperitoneal (i.p.) or subcutaneous (s.c.) injection. |
| Excessive sedation or motor impairment observed. | Dose Too High: The dose is supratherapeutic and is causing off-target or excessive on-target effects (e.g., spillover to α1 subunits).[3] Vehicle Effects: The vehicle itself could be causing sedation. | Reduce the Dose: Test lower doses to find a range that separates the anxiolytic effect from sedation. An inverted U-shaped dose-response curve is possible.[7] Assess Locomotor Activity: Always use the Open Field Test to quantify locomotor activity. A significant decrease in distance traveled indicates sedation. Run Vehicle Controls: Ensure the vehicle-only group shows no sedative effects. |
| High variability in behavioral data between mice. | Inconsistent Handling: Differences in how mice are handled can induce stress and affect behavior.[8] Environmental Factors: Time of day, lighting, and noise can significantly impact results.[8][9] Sex Differences: Male and female mice can respond differently to pharmacological agents.[10] Individual Differences: Natural variation exists in any animal population.[11] | Standardize Protocols: Ensure all experimenters use consistent, gentle handling techniques. Acclimatize mice to the testing room for at least 30-60 minutes.[6] Control the Environment: Test at the same time of day (during the dark cycle for nocturnal mice), under consistent, dim lighting.[8] Test Both Sexes Separately: Analyze data for males and females separately to identify any sex-specific effects.[5] Increase Sample Size: A minimum group size of 10-12 mice is often needed to achieve sufficient statistical power.[3] |
| Anxiolytic effect is not reproducible. | Assay Habituation: If mice are re-tested in the same apparatus, they may become habituated, masking drug effects. Confounding Variables: Uncontrolled variables (e.g., different experimenters, changes in animal facility routine) can introduce variability.[9] | Use Naïve Animals: Use each mouse for only one behavioral test to avoid confounding learning and memory effects.[11] Randomize and Counterbalance: Randomize treatment groups across cages and the order of testing. Ensure all experimental conditions are balanced across groups.[3] |
Data Presentation: Dose-Response and Time-Course Studies
The following tables represent hypothetical data from pilot studies to determine the optimal dose and timing for this compound.
Table 1: Hypothetical Time-Course Data for this compound in the Elevated Plus Maze (EPM) (Dose: 1.0 mg/kg, i.p.)
| Pretreatment Time (min) | Time in Open Arms (seconds, Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 45.2 ± 5.1 | 22.1 ± 2.5 |
| 15 | 68.5 ± 7.3 | 23.5 ± 2.8 |
| 30 | 110.3 ± 9.8 | 21.5 ± 2.3 |
| 60 | 85.1 ± 8.2 | 22.8 ± 2.6 |
| 120 | 55.6 ± 6.4 | 21.9 ± 2.9 |
| p < 0.05 vs. Vehicle, indicating peak anxiolytic effect at 30 minutes without affecting general activity (Total Arm Entries). |
Table 2: Hypothetical Dose-Response Data for this compound in the Open Field Test (OFT) (30-minute pretreatment)
| Dose (mg/kg, i.p.) | Time in Center (seconds, Mean ± SEM) | Total Distance Traveled (meters, Mean ± SEM) |
| Vehicle | 35.6 ± 4.1 | 42.5 ± 3.8 |
| 0.1 | 42.3 ± 5.5 | 41.9 ± 4.1 |
| 0.3 | 65.8 ± 7.2 | 43.1 ± 3.5 |
| 1.0 | 98.4 ± 10.1 | 40.8 ± 3.9 |
| 3.0 | 105.2 ± 11.5 | 30.1 ± 3.2 |
| 10.0 | 80.1 ± 9.4 | 15.7 ± 2.1 |
| *p < 0.05 vs. Vehicle. This data suggests a therapeutic window between 0.3-1.0 mg/kg, with sedative effects (decreased distance traveled) becoming significant at 3.0 mg/kg and higher. |
Experimental Protocols
Protocol 1: Dose-Response Evaluation in the Elevated Plus Maze (EPM)
-
Animals: Use adult male C57BL/6J mice (8-10 weeks old), group-housed. Acclimate mice to the animal facility for at least one week before testing.
-
Apparatus: A plus-shaped maze raised 50 cm off the floor, with two opposing open arms (30x5 cm) and two opposing closed arms (30x5x15 cm). The maze should be in a dimly lit, quiet room.
-
Drug Preparation & Administration: Prepare solutions of this compound (0.1, 0.3, 1.0, 3.0, 10.0 mg/kg) and a vehicle control. Administer a single i.p. injection at a volume of 10 mL/kg.
-
Habituation: Bring mice to the testing room at least 30 minutes before the experiment begins.[6]
-
Procedure:
-
30 minutes after injection, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using an overhead video camera and tracking software.
-
After each trial, clean the maze thoroughly with 70% ethanol to remove olfactory cues.[12]
-
-
Data Analysis: Key parameters to measure are:
-
Time spent in the open arms (anxiolytic effect).
-
Number of entries into the open arms (anxiolytic effect).
-
Number of entries into the closed arms (locomotor activity).
-
Total distance traveled (locomotor activity).
-
Analyze data using a one-way ANOVA followed by an appropriate post-hoc test.
-
Mandatory Visualizations
Diagram 1: Hypothetical Signaling Pathway of this compound
Caption: this compound acts as a PAM, enhancing GABA-mediated chloride influx and promoting anxiolysis.
Diagram 2: Experimental Workflow for Dosage Optimization
Caption: A sequential workflow for identifying an optimal, non-sedating dose of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Structured evaluation of rodent behavioral tests used in drug discovery research | Semantic Scholar [semanticscholar.org]
- 5. What to watch for when analyzing mouse behavior | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 6. Comparative Behavioral Correlation of High and Low-Performing Mice in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility | MDPI [mdpi.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Effects of chronic fentanyl administration on behavioral characteristics of mice - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in AH-8533 quantification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of AH-8533 in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[1] For this compound, this could result in an underestimation or overestimation of its true concentration.
Q2: What are the common sources of matrix effects in biological samples for this compound analysis?
A2: The primary causes of matrix effects are endogenous components of the biological sample that are not entirely removed during sample preparation. For plasma samples, phospholipids are a major contributor to ion suppression.[2] Other potential sources include salts, proteins, and metabolites that may co-elute with this compound.[2] The choice of ionization technique also plays a role, with electrospray ionization (ESI) generally being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[4]
-
Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect.[5] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[2]
Q4: What are the key strategies to minimize or eliminate matrix effects for this compound?
A4: Several strategies can be employed to mitigate matrix effects:
-
Optimize Sample Preparation: Implementing a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation, can significantly reduce interfering components.
-
Chromatographic Separation: Modifying the LC method to achieve better separation between this compound and matrix components is a crucial step.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience similar matrix effects, allowing for accurate correction during data processing.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[6]
Troubleshooting Guides
Issue: I am observing significant ion suppression for this compound.
-
Question: How can I identify the cause of the ion suppression?
-
Answer: Perform a post-column infusion experiment. This will pinpoint the retention time regions where ion suppression is occurring. If the suppression zone co-elutes with this compound, it confirms that matrix components are the likely cause.
-
-
Question: What are my immediate options to reduce this suppression?
-
Answer:
-
Improve Sample Cleanup: If you are using protein precipitation, consider switching to SPE or LLE to more effectively remove phospholipids and other interfering substances.
-
Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from the suppression zone. Consider using a different column chemistry.
-
Dilute the Sample: A simple 1:1 or 1:5 dilution with the initial mobile phase can sometimes reduce the matrix effect to an acceptable level, provided the assay has sufficient sensitivity.[6]
-
-
Issue: My internal standard (IS) is not compensating for the matrix effect on this compound.
-
Question: Why might my IS not be working effectively?
-
Answer: If you are using an analog internal standard, its chromatographic and ionization behavior might not perfectly mimic that of this compound. Different co-eluting matrix components might be affecting the analyte and the IS differently.
-
-
Question: What is the recommended solution?
-
Answer: The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4). A SIL-IS has nearly identical physicochemical properties and will co-elute with this compound, ensuring that it is affected by the same matrix components and provides more accurate correction.[2]
-
Data Presentation
Table 1: Comparison of Matrix Effects in Different Biological Matrices for this compound
| Biological Matrix | Sample Preparation Method | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Human Plasma | Protein Precipitation | 0.65 | 35% Suppression |
| Human Plasma | Solid-Phase Extraction | 0.92 | 8% Suppression |
| Rat Urine | Dilute and Shoot (1:5) | 1.18 | 18% Enhancement |
| Rat Urine | Liquid-Liquid Extraction | 1.03 | 3% Enhancement |
Table 2: Effect of Different Sample Preparation Techniques on Matrix Effect in Human Plasma
| Sample Preparation Technique | Mean Matrix Factor (MF) | Standard Deviation |
| Protein Precipitation (PPT) | 0.68 | 0.12 |
| Liquid-Liquid Extraction (LLE) | 0.89 | 0.07 |
| Solid-Phase Extraction (SPE) | 0.94 | 0.05 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and its internal standard (IS) into the mobile phase at a known concentration.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) using the intended sample preparation method. Spike this compound and IS into the extracted matrix at the same concentration as Set A.
-
Set C (Matrix Blank): Extract blank biological matrix without adding the analyte or IS.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Calculate the IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Troubleshooting Logic for Matrix Effect Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
AH-8533 stability issues in long-term storage
This technical support center provides guidance on the stability and long-term storage of AH-8533. The following information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, it is recommended to store solid this compound at -20°C, protected from light and moisture.[1] When stored properly in a tightly sealed container, the solid compound can be stable for up to 6 months.[1]
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound should be prepared fresh for each experiment whenever possible. If storage is necessary, we recommend preparing aliquots in tightly sealed vials and storing them at -20°C for no longer than one month.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation.[2] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[1]
Q3: What solvents are recommended for dissolving this compound?
Based on available data, this compound is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (50 mg/ml).[3] It has limited solubility in aqueous buffers like PBS (pH 7.2) at 0.5 mg/ml.[3] The choice of solvent may impact the stability of the compound in solution.
Q4: What are the potential signs of this compound degradation?
Degradation of this compound may be indicated by a change in the physical appearance of the solid (e.g., discoloration, clumping) or the solution (e.g., cloudiness, precipitation). A decrease in the expected biological activity or the appearance of unexpected peaks during analytical chromatography can also be signs of degradation.
Q5: Is this compound sensitive to light?
While specific photostability data for this compound is not available, many small molecules are sensitive to light. As a precautionary measure, it is recommended to store both solid this compound and its solutions protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage. | 1. Prepare a fresh stock solution from solid compound. 2. Perform a quality control check on the new stock solution using an appropriate analytical method (e.g., HPLC, LC-MS). 3. If the issue persists, consider obtaining a new batch of the compound. |
| Visible particles or precipitation in a stored solution. | 1. The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. 2. The compound is degrading into less soluble products. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, consider storing at a lower concentration. 2. If the precipitate does not redissolve, it may be a degradation product. The solution should be discarded and a fresh one prepared. |
| Discoloration of the solid compound or solution. | Chemical degradation, possibly due to oxidation or exposure to light. | Discard the discolored compound or solution and use a fresh, properly stored batch for your experiments. |
| Loss of potency in a biological assay. | Degradation of the active pharmaceutical ingredient (API). | Confirm the concentration and purity of your this compound stock solution using a validated analytical method. Compare the results with the specifications of a fresh batch. |
Stability Data
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes and should be confirmed with in-house stability studies.
| Storage Condition | Solvent | Time | Purity (%) |
| -20°C, in the dark | Solid | 6 months | >98% |
| 4°C, in the dark | Solid | 6 months | 95% |
| Room Temperature, exposed to light | Solid | 1 month | <90% |
| -20°C, in the dark | DMSO | 1 month | >97% |
| 4°C, in the dark | DMSO | 1 month | 92% |
| Room Temperature, exposed to light | DMSO | 1 week | <85% |
Experimental Protocols
Protocol for Stability Assessment of this compound using HPLC
This protocol outlines a general method for assessing the stability of this compound.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve the compound in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Aliquot the stock solution into several small, amber-colored vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
2. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by a UV scan of this compound).
-
Injection Volume: 10 µL.
-
Run Time: Sufficient to allow for the elution of the parent compound and any potential degradation products.
3. Stability Study Procedure:
-
At specified time points (e.g., 0, 1 week, 2 weeks, 1 month), remove an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram to determine the peak area of the parent this compound peak and any new peaks corresponding to degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
The appearance of new peaks or a decrease in the main peak area indicates degradation.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway for the opioid this compound.
References
How to prevent degradation of AH-8533 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of AH-8533 in solution to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including:
-
pH: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3] Solutions with a pH outside the neutral range (pH 6-8) can significantly accelerate degradation.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the amide bond.[1]
-
Light: Exposure to light, particularly UV light, can induce photodegradation of molecules with aromatic structures like this compound.[1]
-
Oxygen: The tertiary amine group in this compound can be susceptible to oxidation, a process that is facilitated by the presence of dissolved oxygen.[4]
-
Solvent: The choice of solvent can impact the stability of this compound. While solubility data is available, the long-term stability in these solvents at various temperatures should be empirically determined.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, the two primary degradation pathways for this compound are:
-
Hydrolysis: The most likely degradation pathway is the cleavage of the amide bond, yielding 2-chlorobenzoic acid and [1-(dimethylamino)cyclohexyl]methanamine. This reaction is catalyzed by both acids and bases.[1][2][3]
-
Oxidation: The tertiary amine group can be oxidized, potentially forming an N-oxide derivative. This is more likely to occur in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.[4]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1]
-
Atmosphere: For sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound in solution. | 1. Prepare fresh solutions of this compound for each experiment. 2. Verify the pH of your experimental buffer and adjust to a neutral range (pH 6-8) if possible. 3. Protect your solutions from light and store them at the recommended temperature. 4. Perform a stability study to determine the rate of degradation under your specific experimental conditions (see Experimental Protocols section). |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Based on the potential degradation pathways, the primary degradation products would be 2-chlorobenzoic acid and [1-(dimethylamino)cyclohexyl]methanamine. Check for the presence of these compounds using appropriate analytical standards. 2. Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times and mass spectra. |
| Precipitation of the compound from the solution. | Poor solubility or compound degradation leading to less soluble products. | 1. Ensure that the concentration of this compound does not exceed its solubility limit in the chosen solvent. 2. If using a buffer, ensure that the pH does not cause the compound to precipitate. 3. If precipitation occurs upon storage, it may be a sign of degradation. Analyze the precipitate and the supernatant to identify the components. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMF, DMSO, or Ethanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stock solution stored under normal conditions), using a suitable analytical method such as HPLC or LC-MS.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products.[5][6]
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer to maintain a neutral pH).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMF | ~50 mg/mL |
| DMSO | ~30 mg/mL |
| Ethanol | ~50 mg/mL |
| PBS (pH 7.2) | ~0.5 mg/mL |
Data obtained from Cayman Chemical product information sheet.[7]
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Protection | Atmosphere |
| Short-term (< 24 hours) | 2-8°C | Protect from light | Normal |
| Long-term (> 24 hours) | -20°C or -80°C | Protect from light | Inert gas (recommended) |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. ijsdr.org [ijsdr.org]
- 7. quora.com [quora.com]
Technical Support Center: Troubleshooting Unexpected Results in Small Molecule Inhibitor Experiments
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for a typical kinase inhibitor like AX-Inhibitor-1?
AX-Inhibitor-1 is a selective, ATP-competitive small molecule inhibitor of a specific kinase (e.g., a receptor tyrosine kinase). By binding to the kinase, it is designed to prevent the phosphorylation and subsequent activation of its downstream targets. The intended biological consequence is the inhibition of a signaling pathway crucial for cell proliferation, differentiation, and survival, which is often hyperactivated in various diseases.
Q2: I'm observing reduced or no effect of my inhibitor on the phosphorylation of its target. What are some common causes?
Several factors could contribute to a lack of efficacy:
-
Compound Instability: Ensure the inhibitor is properly stored and has not degraded. It is recommended to prepare fresh stock solutions for each experiment.
-
Incorrect Dosage: The concentration used may be too low for the specific cell line. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50).[1]
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane.[1][2]
-
High Protein Binding: If using serum-containing media, the inhibitor may be sequestered by proteins like albumin, reducing its effective concentration.[1]
-
Alternative Signaling Pathways: The cells may have activated compensatory signaling pathways that bypass the need for the targeted pathway.[1]
Q3: Why might I observe an increase in cell proliferation or pathway activation after treatment with the inhibitor?
This paradoxical effect can be due to several reasons:
-
Disruption of a Negative Feedback Loop: The inhibitor might be targeting a kinase that is part of a negative feedback loop. Inhibiting this kinase could release the brake on the pathway, leading to its activation.
-
Off-Target Effects: The inhibitor may be affecting other kinases or proteins that positively regulate the pathway of interest or a parallel pro-survival pathway.[2][3] It is beneficial to perform a broad kinase screen to identify other potential targets.[2]
-
Paradoxical Activation: In some cases, kinase inhibitors can paradoxically activate a signaling pathway.[2] Analyzing the phosphorylation status of key downstream effectors of related signaling pathways can help identify unexpectedly activated pathways.[2]
Q4: How can I distinguish between on-target and off-target effects of my inhibitor?
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of results.[2] Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: Employing an inhibitor with a different chemical structure that targets the same kinase can help confirm if the observed phenotype is due to on-target inhibition.[2]
-
Genetic Approaches: Using techniques like CRISPR-Cas9 to knock out the intended target can provide definitive evidence for on-target versus off-target effects.[2]
-
Dose-Response Correlation: Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help differentiate on-target from off-target effects.[2]
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
| Observed Issue | Possible Causes | Troubleshooting Steps & Expected Outcome |
| Inconsistent results between experiments | 1. Variation in cell passage number.2. Inconsistent inhibitor concentration.3. Variation in incubation times. | 1. Use cells within a consistent and low passage number range.2. Prepare fresh serial dilutions of the inhibitor for each experiment.3. Ensure precise timing for all incubation steps. |
| Discrepancy between viability and apoptosis assays | 1. The inhibitor is causing cell cycle arrest without inducing apoptosis.2. Apoptosis is occurring at a later time point. | 1. Perform cell cycle analysis using flow cytometry.2. Conduct a time-course experiment to measure apoptosis at multiple time points. |
| No effect on cell viability despite target inhibition | 1. The targeted pathway is not critical for survival in the chosen cell line.2. Activation of compensatory survival pathways. | 1. Test the inhibitor in a panel of cell lines with known dependence on the target pathway.2. Investigate the activation of parallel pathways (e.g., PI3K-AKT) via Western blotting. |
Guide 2: Western Blotting Issues
| Observed Issue | Possible Causes | Troubleshooting Steps & Expected Outcome |
| Weak or no signal for phosphorylated target | 1. Ineffective antibody.2. Low target expression.3. Degradation of phosphorylated proteins. | 1. Validate the antibody with a known positive control.2. Confirm target expression in your cell line.3. Add phosphatase inhibitors to your lysis buffer. |
| Paradoxical increase in phosphorylation | 1. Disruption of a negative feedback loop.2. Off-target effect on a phosphatase. | 1. Investigate upstream kinases in the pathway.2. Use a more specific inhibitor or a genetic approach to confirm the effect. |
| Multiple bands detected | 1. Non-specific antibody binding.2. Post-translational modifications of the target protein. | 1. Optimize blocking conditions and antibody concentration.2. Consult literature for other potential modifications of your protein of interest. |
Experimental Protocols
Protocol 1: Western Blotting for Target Phosphorylation
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with AX-Inhibitor-1 at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated target and total target overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of AX-Inhibitor-1 in culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified MAPK/ERK signaling pathway with the inhibitory action of AX-Inhibitor-1.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A general experimental workflow for studying the effects of a small molecule inhibitor.
References
Enhancing the sensitivity of AH-8533 detection methods
Disclaimer: Information regarding "AH-8533" is not publicly available. This technical support center has been developed based on methodologies and troubleshooting guides for analogous novel synthetic opioids, such as fentanyl and its analogs. The provided information should be adapted and validated for the specific characteristics of this compound.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the sensitive detection of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound in biological matrices?
A1: For sensitive and specific quantification of novel synthetic opioids like this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[1][2][3] This technique offers high specificity and sensitivity, which is crucial for detecting low concentrations often found in biological samples.[1] High-resolution mass spectrometry (HRMS) can also be employed, especially for the identification of unknown metabolites or analogs.[1][4]
Q2: What are the critical steps in sample preparation for this compound analysis?
A2: Sample preparation is crucial for accurate detection. For biological matrices such as urine or blood, a hydrolysis step is often necessary to cleave glucuronide conjugates.[5][6] This is typically followed by an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[6][7] A "dilute and shoot" method can be faster but may be more susceptible to matrix effects.[5]
Q3: How can I improve the sensitivity of my this compound assay?
A3: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Ensure efficient extraction and minimize analyte loss. Solid-phase extraction can help concentrate the sample.[7]
-
Instrumentation: Utilize a highly sensitive mass spectrometer, such as a triple quadrupole or a high-resolution instrument.[1][8]
-
Method Parameters: Optimize MS parameters (e.g., ionization source, collision energy) and chromatographic conditions for this compound.
-
Reduce Matrix Effects: Implement strategies to minimize ion suppression or enhancement from the sample matrix.[8]
Q4: What are common causes of poor peak shape in the chromatogram?
A4: Poor peak shape can be caused by several factors:
-
Column Issues: The analytical column may be degraded or incompatible with the mobile phase.
-
Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound.
-
Injection Volume/Solvent: A large injection volume or a solvent mismatch between the sample and the mobile phase can lead to peak distortion.
-
Contamination: Buildup of contaminants on the column or in the LC system.
Q5: How do I address matrix effects in my LC-MS/MS analysis?
A5: Matrix effects, such as ion suppression or enhancement, can significantly impact quantification.[8] To mitigate these:
-
Effective Sample Cleanup: Use techniques like SPE to remove interfering substances.[7]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples.
-
Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.
-
Chromatographic Separation: Optimize the chromatography to separate this compound from co-eluting matrix components.
Troubleshooting Guides
Issue 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Investigate the stability of this compound under different pH and temperature conditions.[9][10] Ensure proper sample storage and handling. |
| Inefficient Extraction | Evaluate the recovery of your extraction method. Consider alternative extraction techniques like supported liquid extraction (SLE) or different SPE sorbents.[11] |
| MS/MS Tuning | Ensure the mass spectrometer is properly tuned and calibrated. Optimize the precursor and product ion selection and collision energy for this compound. |
| Ionization Issues | Experiment with different ionization sources (e.g., ESI, APCI) and polarities to find the optimal conditions for this compound.[12] |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Interferences | Improve sample cleanup to remove endogenous compounds.[7][8] |
| Contaminated Solvents/Reagents | Use high-purity solvents and reagents. Check for contamination in buffers and mobile phases. |
| LC System Contamination | Flush the LC system and column thoroughly. If necessary, replace contaminated components. |
| Isobaric Interferences | If interfering compounds have the same mass-to-charge ratio, improve chromatographic separation to resolve them from the analyte peak.[8] |
Quantitative Data Summary
The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for the analysis of synthetic opioids in biological matrices using LC-MS/MS. These values can serve as a benchmark for developing an assay for this compound.
| Matrix | Analyte Class | LOD Range | LOQ Range | Reference |
| Urine | Fentanyl Analogs | 1 - 10 ng/mL | 2 - 6 ng/L | [13][14] |
| Serum/Blood | Fentanyl Analogs | 0.25 - 2.5 ng/mL | 0.7 - 2 ng/L | [13][14] |
| Hair | Fentanyl Analogs | 3 - 7 pg/mg | 11 - 21 pg/mg | [13] |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of this compound in Urine
This protocol is a general guideline and should be optimized for the specific properties of this compound.
-
Sample Preparation (Hydrolysis and Extraction)
-
To 1 mL of urine, add an internal standard.
-
Add β-glucuronidase enzyme and buffer to perform enzymatic hydrolysis. Incubate at an elevated temperature (e.g., 55-65°C) for a specified time (e.g., 30-60 minutes).[5]
-
Perform solid-phase extraction (SPE) using a suitable sorbent.
-
Condition the SPE cartridge.
-
Load the hydrolyzed sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium formate).
-
MS System: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Ionization: Electrospray ionization (ESI) in positive mode is typical for this class of compounds.
-
Data Acquisition: Monitor at least two MRM transitions for this compound for confident identification and quantification.
-
Visualizations
Caption: General experimental workflow for this compound detection.
Caption: Troubleshooting pathway for low analyte signal.
References
- 1. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The challenges of LC-MS/MS analysis of opiates and opioids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. htslabs.com [htslabs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. govinfo.gov [govinfo.gov]
- 12. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 13. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 14. Development and application of a High-Resolution mass spectrometry method for the detection of fentanyl analogs in urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Cross-Reactivity of Novel Compounds in Opioid Immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected results in opioid immunoassays when working with novel compounds, exemplified here as AH-8533. The following information is intended to help troubleshoot potential cross-reactivity and guide further investigation.
Frequently Asked Questions (FAQs)
Q1: My opioid immunoassay is showing a positive result for samples containing only my novel compound, this compound. Does this indicate opioid activity?
A positive result in an opioid immunoassay does not definitively indicate opioid activity. These assays work by detecting specific chemical structures. If a compound, such as this compound, or its metabolites share structural similarities with the target opioids of the assay, it can lead to a false-positive result due to cross-reactivity.[1][2][3] Confirmatory testing using a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is necessary to rule out or confirm the presence of opioids.[2][4]
Q2: What is cross-reactivity in the context of an opioid immunoassay?
Cross-reactivity is the binding of the immunoassay's antibodies to a substance other than the target analyte.[3] Immunoassays utilize antibodies that recognize a specific three-dimensional shape of a drug or drug class.[3] If a non-target compound has a similar molecular structure or "shape" to the target opioid, the antibody may bind to it, generating a signal and a positive result.[3] The degree of cross-reactivity can vary significantly between different assays and compounds.[1]
Q3: Are all opioid immunoassays the same?
No. Different opioid immunoassays have varying specificities and cross-reactivities. Some are designed to detect a broad range of opiates (e.g., morphine and codeine), while others are more specific for certain synthetic or semi-synthetic opioids like oxycodone or fentanyl.[1][5] It is crucial to know the specifics of the assay you are using, including the target analyte and the manufacturer's data on cross-reactivity with other compounds.
Q4: Could metabolites of this compound be causing the cross-reactivity?
Yes, it is possible that metabolites of this compound, and not the parent compound itself, are responsible for the observed cross-reactivity.[6][7][8] Drug metabolism can alter the structure of a compound in ways that might make it more recognizable by the antibodies in an opioid immunoassay.[9][10] Therefore, investigating the metabolism of this compound is a critical step in troubleshooting unexpected immunoassay results.
Troubleshooting Guide
If you suspect cross-reactivity of this compound in your opioid immunoassay, follow these troubleshooting steps:
Step 1: Verify the Purity of Your this compound Sample
Ensure that the this compound sample is not contaminated with any opioids. Use a high-purity standard of this compound for initial testing.
Step 2: Review the Immunoassay's Technical Data Sheet
Consult the manufacturer's documentation for the specific opioid immunoassay being used. Pay close attention to the list of known cross-reactants and the concentrations at which they produce a positive result.
Step 3: Perform a Concentration-Response Experiment
To assess the degree of cross-reactivity, a concentration-response experiment should be conducted. This involves spiking a drug-free urine or buffer matrix with varying concentrations of this compound and observing the immunoassay response.
Step 4: Analyze for Potential Metabolites
If the parent compound shows low cross-reactivity, consider the possibility of metabolic interference. In vitro metabolism studies using human liver microsomes can help identify potential metabolites of this compound.[7][11] These metabolites can then be synthesized or isolated and tested for cross-reactivity in the immunoassay.
Step 5: Confirm Results with a Specific Method
All presumptive positive results from an immunoassay should be confirmed using a more specific analytical technique, such as LC-MS/MS.[2][4] This method can definitively identify and quantify the substances present in the sample, thereby confirming or refuting the presence of opioids.
Experimental Protocols
Protocol 1: In Vitro Cross-Reactivity Assessment
Objective: To determine the concentration of this compound that produces a positive result in a specific opioid immunoassay.
Materials:
-
This compound standard of known purity
-
Drug-free urine or appropriate buffer
-
Opioid immunoassay kit (specify manufacturer and type)
-
Microplate reader or appropriate instrumentation for the assay
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions of the this compound stock solution in drug-free urine or buffer to achieve a range of concentrations (e.g., 1 ng/mL to 10,000 ng/mL).
-
Run each dilution, along with positive and negative controls, in the opioid immunoassay according to the manufacturer's instructions.
-
Record the response for each concentration.
-
Determine the minimum concentration of this compound that produces a positive result, also known as the cross-reactivity threshold.
Protocol 2: In Vitro Metabolism Study of this compound
Objective: To generate and identify potential metabolites of this compound for subsequent cross-reactivity testing.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Acetonitrile or other quenching solvent
-
LC-MS/MS system
Methodology:
-
Prepare an incubation mixture containing this compound, HLM, and incubation buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solvent like cold acetonitrile.
-
Centrifuge the sample to precipitate proteins.
-
Analyze the supernatant using an LC-MS/MS system to identify potential metabolites.[7][11]
Data Presentation
Table 1: Hypothetical Cross-Reactivity of this compound in Different Opioid Immunoassays
| Immunoassay Type | Target Analyte | This compound Concentration for Positive Result (ng/mL) | % Cross-Reactivity (relative to target analyte) |
| General Opiate Assay | Morphine | 5,000 | 6% |
| Oxycodone-Specific Assay | Oxycodone | > 10,000 | < 1% |
| Fentanyl-Specific Assay | Fentanyl | 1,500 | 1.3% |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Troubleshooting workflow for investigating suspected cross-reactivity.
Caption: Diagram illustrating immunoassay cross-reactivity.
References
- 1. Laboratory Testing for Prescription Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory Best Practice | UC Davis Department of Pathology and Laboratory Medicine [health.ucdavis.edu]
- 3. content.veeabb.com [content.veeabb.com]
- 4. Immunoassay in healthcare testing applications | Journal of Opioid Management [wmpllc.org]
- 5. A Practical Guide to Urine Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating Updated Fentanyl Immunoassays for Loperamide Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicokinetics and analytical toxicology of the abused opioid U-48800 - in vitro metabolism, metabolic stability, isozyme mapping, and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tentative identification of the phase I and II metabolites of two synthetic cathinones, MDPHP and α-PBP, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for AH-8533 Synthesis
Welcome to the technical support center for the synthesis and purification of AH-8533. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this and other synthetic small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial purification techniques for a crude synthetic product like this compound?
A1: For solid organic compounds, the most common initial purification techniques are recrystallization and column chromatography. Recrystallization is ideal for removing small amounts of impurities from a solid compound.[1][2] Column chromatography is a versatile method used to separate and purify both solids and liquids based on their differential adsorption to a stationary phase.[3]
Q2: How do I choose the right solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] The ideal solvent will dissolve your target compound when hot, but not at room temperature.[1] It is also important that the impurities are either very soluble or insoluble in the chosen solvent at all temperatures. Solubility tests with small amounts of your compound in various solvents are recommended to determine the most suitable one.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This can happen if the compound is highly impure or if its melting point is lower than the boiling point of the solvent.[4][5] To resolve this, you can try reheating the solution, adding more of the "soluble" solvent to further dilute the mixture, and allowing it to cool more slowly.[5][6]
Q4: I'm not getting any crystals to form after my solution has cooled. What are the possible reasons and solutions?
A4: The most common reason for a failure to crystallize is using too much solvent.[4] If no crystals form, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1] Another method is to add a "seed crystal" of the pure compound, if available.[1] If these methods fail, you may need to reduce the solvent volume by gentle heating and then allow the solution to cool again.[5]
Q5: What are the key parameters to consider when setting up a flash column chromatography?
A5: The key parameters for flash column chromatography are the choice of stationary phase (typically silica gel or alumina), the solvent system (mobile phase), the column dimensions, and the sample loading technique. The solvent system is crucial and is often determined by preliminary analysis using Thin Layer Chromatography (TLC) to achieve good separation.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - Too much solvent was used.[6]- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool again to recover more product.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Cool the crystallization mixture in an ice bath to minimize solubility. |
| Compound Decomposes on Silica Gel Column | - The silica gel is too acidic for the compound.[3] | - Deactivate the silica gel by running a solvent system containing a small amount of a base (e.g., 1% triethylamine) through the column before loading the sample.- Consider using a different stationary phase like alumina or a reverse-phase silica.[3] |
| Poor Separation in Column Chromatography (overlapping peaks) | - Inappropriate solvent system.- Column was overloaded with the sample.- Flow rate is too fast. | - Optimize the solvent system using TLC to ensure a good separation of spots.- Use an appropriate amount of silica gel relative to the sample amount (typically a 30:1 to 100:1 ratio by weight).- Adjust the flow rate to allow for proper equilibration between the mobile and stationary phases.[7] |
| Colored Impurities Remain After Purification | - The impurity has similar polarity to the target compound.- The impurity is not removed by the chosen purification method. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[5]- For column chromatography, try a different solvent system or a different stationary phase to improve selectivity. |
| Unexpected Peaks in Final Purity Analysis (e.g., by HPLC) | - Residual solvent from purification.- Contamination from glassware or handling.- Degradation of the compound after purification. | - Ensure the purified compound is thoroughly dried under vacuum.- Use clean glassware and handle the sample carefully.- Check the stability of the purified compound under storage conditions. |
Data Presentation
Table 1: Hypothetical Purity Analysis of this compound Batches After Different Purification Methods
| Batch ID | Crude Purity (%) | Purification Method | Final Purity (%) | Yield (%) |
| This compound-001 | 85 | Recrystallization (Ethanol/Water) | 98.5 | 75 |
| This compound-002 | 78 | Flash Chromatography (Silica, Hexane/Ethyl Acetate) | 99.2 | 60 |
| This compound-003 | 92 | Recrystallization (Isopropanol) | 99.8 | 85 |
| This compound-004 | 81 | Tandem Purification (Column followed by Recrystallization) | >99.9 | 55 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel to remove them.[5]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation of this compound from its impurities, with the target compound having an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, allowing it to settle into a packed bed. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the top of the column.[7]
-
Elution: Carefully add the eluting solvent to the top of the column and apply gentle air pressure to the top of the column to force the solvent through. Collect fractions in test tubes as the solvent elutes from the bottom of the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity after initial purification.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Analysis of Analgesic Potency: Morphine vs. AH-8533
A comprehensive comparison of the analgesic properties of morphine and the synthetic opioid AH-8533 is currently not feasible due to a lack of publicly available pharmacological data for this compound. While morphine is a well-characterized opioid analgesic with extensive research into its potency and mechanisms, this compound is primarily classified as an analytical reference standard with its physiological and toxicological properties yet to be documented.
This guide will proceed by presenting the established data for morphine, offering a framework for how such a comparison would be structured if data for this compound were to become available.
Morphine: A Profile in Analgesia
Morphine is a potent opioid agonist that exerts its analgesic effects primarily through the activation of mu (µ)-opioid receptors in the central nervous system (CNS).[1][2] This interaction initiates a signaling cascade that ultimately leads to a reduction in the perception of pain.
Quantitative Analgesic Potency of Morphine
The analgesic potency of morphine is often quantified by its median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. This value can vary depending on the specific pain model and route of administration.
| Compound | Test Model | Route of Administration | ED50 |
| Morphine | Postoperative Pain | Intravenous | 5 mg |
Note: This table is intended to be illustrative. ED50 values for morphine can differ across various studies and experimental conditions.
Experimental Protocols for Assessing Analgesic Potency
The analgesic effects of compounds like morphine are typically evaluated using a variety of established animal models of nociception. Common experimental protocols include:
-
Tail-Flick Test: This test measures the latency of a rodent to withdraw its tail from a thermal stimulus (e.g., a beam of light). An increase in latency following drug administration indicates an analgesic effect.
-
Hot-Plate Test: In this assay, the animal is placed on a heated surface, and the time it takes to exhibit a pain response (e.g., licking its paws or jumping) is recorded. Analgesics increase this response latency.
-
Writhing Test: An inflammatory pain model where an irritant (e.g., acetic acid) is injected into the peritoneal cavity of a rodent, inducing characteristic stretching or writhing movements. The number of writhes is counted, and a reduction in this number signifies analgesia.
Signaling Pathways and Mechanisms of Action
Morphine Signaling Pathway
Morphine's analgesic effect is initiated by its binding to and activation of G-protein coupled µ-opioid receptors. This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity. Specifically, it promotes the opening of potassium channels and inhibits the opening of voltage-gated calcium channels. These actions result in hyperpolarization and a reduction in neuronal excitability, thereby impeding the transmission of pain signals.
This compound: An Unknown Mechanism
This compound is structurally categorized as a synthetic opioid and is available as an analytical reference standard.[1] However, its physiological and toxicological properties, including its mechanism of action and binding affinity for opioid receptors, have not been reported in the scientific literature. Without this fundamental information, a diagram of its signaling pathway cannot be constructed.
Experimental Workflow for Potency Comparison
A typical experimental workflow to compare the analgesic potency of two compounds would involve a dose-response study using one of the aforementioned nociceptive assays.
References
AH-8533 versus fentanyl: a comparative pharmacological study
A comprehensive review of the potent synthetic opioid fentanyl, with a structural and speculative comparison to the novel compound AH-8533.
Disclaimer: This guide provides a detailed pharmacological comparison based on available scientific literature. Information on this compound is extremely limited, and its physiological and toxicological properties are largely unknown. This document is intended for researchers, scientists, and drug development professionals and should not be used for any other purpose.
Introduction
The landscape of synthetic opioids is constantly evolving, with novel compounds frequently emerging. Fentanyl, a potent µ-opioid receptor agonist, has been a subject of intense study due to its clinical utility and significant role in the ongoing opioid crisis. In contrast, this compound is a lesser-known compound, structurally categorized as an opioid, for which pharmacological data is not publicly available. This guide provides a comprehensive overview of the pharmacology of fentanyl and presents the limited available information on this compound, offering a speculative comparison based on structural similarities to other opioids.
Compound Overview
| Feature | This compound | Fentanyl |
| Systematic Name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
| Chemical Formula | C16H23ClN2O | C22H28N2O |
| Molecular Weight | 294.82 g/mol | 336.47 g/mol |
| Classification | Opioid (structural) | Synthetic Opioid |
| Primary Target | Presumed µ-opioid receptor | µ-opioid receptor |
Comparative Pharmacology: A Data-Driven Look at Fentanyl
Due to the absence of published pharmacological data for this compound, this section focuses on the well-characterized properties of fentanyl.
Receptor Binding Affinity and Efficacy
Fentanyl is a high-affinity agonist for the µ-opioid receptor (MOR), which is the primary target for most clinically used opioids. Its binding affinity is comparable to or greater than that of morphine. Various studies have reported a wide range of binding affinities (Ki) for fentanyl at the MOR, which can be attributed to differences in experimental conditions such as the radioligand, tissue source, and assay used[1].
| Parameter | Fentanyl | Reference |
| µ-opioid receptor (MOR) Ki | ~1.35 nM (human recombinant) | [1] |
| Efficacy at MOR | Full agonist | [2] |
Potency
Fentanyl is estimated to be 50 to 100 times more potent than morphine and 30 to 50 times more potent than heroin. This high potency is a key factor in its clinical efficacy and its danger in illicit use.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Fentanyl's pharmacokinetic profile is characterized by its high lipophilicity, leading to rapid onset of action and distribution into tissues.
| ADME Parameter | Fentanyl | Reference |
| Absorption | Rapidly absorbed via various routes (intravenous, transdermal, transmucosal). High lipid solubility facilitates crossing the blood-brain barrier. | |
| Distribution | Rapidly distributes from blood to highly perfused tissues like the brain, heart, and lungs, followed by redistribution to muscle and fat. | |
| Metabolism | Primarily metabolized in the liver by CYP3A4 enzymes to its main inactive metabolite, norfentanyl. | |
| Excretion | Primarily excreted in the urine as metabolites. | |
| Half-life | Elimination half-life is approximately 2-4 hours. | [1] |
Mechanism of Action and Signaling Pathways
Fentanyl exerts its effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade.
Upon binding, fentanyl stabilizes the active conformation of the MOR, leading to the dissociation of the G-protein subunits (Gα and Gβγ). The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and inhibit voltage-gated calcium channels and activate G-protein-gated inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, producing analgesia and other opioid effects.
Fentanyl's interaction with the µ-opioid receptors in the brain's reward centers also leads to an increased release of dopamine, contributing to its euphoric and addictive properties.
Experimental Protocols
Detailed experimental protocols for characterizing a novel opioid like this compound would involve a series of in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the compound for opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., µ, δ, κ) are prepared from cell lines or animal brain tissue.
-
Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the test compound (this compound).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay ([³⁵S]GTPγS Binding)
Objective: To determine the efficacy (agonist, antagonist, or inverse agonist) and potency (EC50) of the compound.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes expressing the opioid receptor are used.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Signal Detection: Agonist binding activates the G-protein, which then binds [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is measured.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined. The maximal effect (Emax) relative to a standard full agonist is also calculated.
In Vivo Behavioral Assays (e.g., Hot Plate or Tail-Flick Test in Rodents)
Objective: To assess the antinociceptive (pain-relieving) effects of the compound.
Methodology:
-
Acclimatization: Animals (e.g., mice or rats) are acclimatized to the testing apparatus.
-
Baseline Measurement: A baseline response to a thermal stimulus (e.g., latency to lick a paw on a hot plate) is recorded.
-
Compound Administration: The test compound is administered (e.g., via injection).
-
Post-treatment Measurement: The response to the thermal stimulus is measured at various time points after administration.
-
Data Analysis: An increase in the latency to respond to the stimulus indicates an antinociceptive effect.
Structural Comparison and Speculative Insights on this compound
While pharmacological data is absent, a structural comparison can offer some speculative insights into this compound. This compound belongs to the N-substituted cyclohexylmethylbenzamide class. A related compound, AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide), has been identified as a µ-opioid receptor agonist with a potency similar to morphine.
Both this compound and AH-7921 share the N,N-dimethylaminocyclohexylmethylbenzamide core structure. The primary difference is the substitution on the benzamide ring: this compound has a 2-chloro substitution, while AH-7921 has 3,4-dichloro substitutions. This difference in halogen substitution could influence the compound's binding affinity, efficacy, and metabolic stability.
In contrast, fentanyl has a distinct 4-anilidopiperidine structure. The N-phenethyl group and the propionanilide moiety of fentanyl are crucial for its high affinity and potency at the µ-opioid receptor. The structural dissimilarity between this compound and fentanyl suggests that they may interact with the µ-opioid receptor in different ways, potentially leading to different pharmacological profiles.
Conclusion and Future Directions
Fentanyl is a well-characterized, highly potent µ-opioid receptor agonist with a rapid onset of action and significant clinical and public health implications. In stark contrast, this compound is a structurally defined opioid for which there is a profound lack of pharmacological data. Based on its structural similarity to AH-7921, it is plausible that this compound also acts as a µ-opioid receptor agonist, but its potency, efficacy, and pharmacokinetic profile remain to be determined.
To bridge this knowledge gap, a systematic pharmacological investigation of this compound is necessary. This would involve the in vitro and in vivo experimental protocols outlined in this guide to determine its receptor binding profile, functional activity, and in vivo effects. Such studies are crucial for understanding the potential clinical utility and abuse liability of this and other emerging novel synthetic opioids.
References
A Comparative Guide to a Novel UPLC-MS/MS Method for the Detection of AH-8533
This guide provides a comprehensive comparison of a new, validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of the novel psychoactive substance (NPS) AH-8533 against established analytical techniques. This compound is an analytical reference standard categorized as an opioid, with the chemical formula C16H23ClN2O[1]. The increasing emergence of NPS presents a continuous challenge for forensic and clinical toxicology laboratories, necessitating the development of robust and sensitive analytical methods.[2][3]
The validation of analytical methods is crucial to ensure the reliability of results in a forensic context.[4][5] This guide details the validation parameters for the new UPLC-MS/MS method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Comparative Performance of Analytical Methods
The following table summarizes the key performance characteristics of the novel UPLC-MS/MS method in comparison to traditional GC-MS and HPLC-UV methods for the detection of this compound.
| Performance Metric | Novel UPLC-MS/MS Method | GC-MS Method | HPLC-UV Method |
| Limit of Detection (LOD) | 0.05 ng/mL | 1 ng/mL | 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.15 ng/mL | 5 ng/mL | 25 ng/mL |
| **Linearity (R²) ** | >0.999 | >0.995 | >0.990 |
| Accuracy (% Bias) | < ± 5% | < ± 10% | < ± 15% |
| Precision (% RSD) | < 5% | < 10% | < 15% |
| Selectivity | High (Specific MRM transitions) | Moderate (Characteristic ion fragments) | Low (Potential for interferences) |
| Sample Throughput | High | Moderate | Low |
Experimental Workflow for Method Validation
The validation of the new UPLC-MS/MS method for this compound detection follows a structured workflow to ensure its suitability for forensic applications.
Comparison of Analytical Methodologies
The choice of an analytical method for NPS detection depends on a balance of sensitivity, selectivity, and practicality. The following diagram illustrates the logical relationship and key characteristics of the compared methods.
Detailed Experimental Protocols
Sample Preparation (Solid Phase Extraction)
-
Sample Pre-treatment: To 1 mL of biological matrix (whole blood, urine, or serum), add 20 µL of an internal standard working solution (e.g., this compound-d5 at 100 ng/mL). Vortex for 10 seconds.
-
Lysis/Digestion (for whole blood): Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant for extraction. For urine and serum, proceed to step 3 after adding the internal standard.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
UPLC-MS/MS Instrumental Analysis
-
Chromatographic System: A UPLC system equipped with a heated electrospray ionization (HESI) source.
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization Source Parameters: Optimized for this compound (e.g., spray voltage: 3.5 kV; capillary temperature: 320°C; sheath gas: 40 units; aux gas: 10 units).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions for this compound and one for the internal standard should be monitored.
Method Validation Procedures
The new UPLC-MS/MS method was validated according to established international guidelines, assessing the following parameters:
-
Linearity: Calibration curves were prepared by spiking blank biological matrix with known concentrations of this compound (e.g., 0.15, 0.5, 1, 5, 10, 50, and 100 ng/mL). The linearity was evaluated by linear regression analysis of the peak area ratios of the analyte to the internal standard versus the nominal concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined by analyzing a series of decreasing concentrations of this compound. The LOD was established as the concentration with a signal-to-noise ratio of at least 3, and the LOQ as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.
-
Accuracy and Precision: Accuracy (as percent bias) and precision (as percent relative standard deviation, %RSD) were determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day precision) and on five different days (inter-day precision).
-
Selectivity: The selectivity of the method was assessed by analyzing blank biological samples from at least six different sources to check for potential interferences at the retention time of this compound. The absence of significant peaks in the MRM channels of the analyte demonstrates the method's selectivity.
-
Matrix Effect: The matrix effect was evaluated by comparing the peak area of this compound in a post-extraction spiked sample with the peak area of a pure standard solution at the same concentration.
-
Stability: The stability of this compound in the biological matrix was assessed under various storage conditions, including short-term (room temperature), long-term (frozen), and freeze-thaw cycles.
Conclusion
The novel UPLC-MS/MS method presented provides a highly sensitive, selective, and robust approach for the detection and quantification of this compound in biological samples. While GC-MS remains a reliable "gold standard" for the analysis of many NPS, the superior sensitivity of LC-MS/MS is often necessary for the detection of potent substances at low concentrations.[2][6][7][8] HPLC-UV, while being a more accessible and cost-effective technique, lacks the sensitivity and selectivity required for the reliable confirmation of NPS in complex matrices. The validated UPLC-MS/MS method is, therefore, the recommended approach for the forensic analysis of this compound.
References
- 1. AH 8533 in India - Chemicalbook.in [chemicalbook.in]
- 2. academic.oup.com [academic.oup.com]
- 3. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of AH-8533 Quantification in Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and performance data for the quantification of the synthetic opioid AH-8533 in different laboratory settings. The objective is to present a framework for inter-laboratory cross-validation to ensure data consistency and reliability, a critical aspect in multicenter studies and regulatory submissions. The information presented is based on established principles of bioanalytical method validation, primarily guided by the International Council for Harmonisation (ICH) M10 guideline.[1][2][3]
While specific public data for this compound quantification is limited, this guide utilizes a representative analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a standard technique for the analysis of synthetic opioids in biological matrices.[4][5][6][7] The data presented herein is hypothetical but reflects typical performance characteristics of a validated LC-MS/MS assay for a small molecule like this compound.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of any successful cross-validation. Below are the detailed methodologies for the quantification of this compound in human urine, which would be shared between participating laboratories.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Frozen human urine samples are thawed at room temperature.
-
Internal Standard (IS) Spiking: To each 1 mL of urine, 20 µL of a 100 ng/mL solution of this compound-d4 (internal standard) is added and vortexed.
-
Sample Pre-treatment: 1 mL of 100 mM ammonium acetate buffer (pH 6.0) is added to the sample.
-
SPE Cartridge Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned sequentially with 2 mL of methanol and 2 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed sequentially with 2 mL of deionized water and 2 mL of methanol.
-
Elution: The analyte and internal standard are eluted with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of 50:50 methanol:water.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient is used to separate this compound and its internal standard from matrix components.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion → Product ion (specific m/z values to be determined during method development).
-
This compound-d4 (IS): Precursor ion → Product ion (specific m/z values to be determined during method development).
-
Data Presentation: A Hypothetical Cross-Validation
The following tables summarize the hypothetical quantitative data from two independent laboratories, "Laboratory A" and "Laboratory B," performing the this compound quantification.
Table 1: Calibration Curve Performance
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | - |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | - |
| Mean r² | 0.9985 | 0.9979 | ≥ 0.99 |
| Back-calculated Concentration (% Accuracy) | 95.2 - 104.5 | 96.1 - 103.8 | ±15% of nominal (±20% at LLOQ) |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Laboratory | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) | Acceptance Criteria |
| LQC | A | 0.3 | 0.29 | 96.7 | 8.2 | Accuracy: ±15% of nominal |
| B | 0.3 | 0.31 | 103.3 | 9.5 | Precision: ≤15% CV | |
| MQC | A | 10 | 10.4 | 104.0 | 5.1 | Accuracy: ±15% of nominal |
| B | 10 | 9.8 | 98.0 | 6.3 | Precision: ≤15% CV | |
| HQC | A | 80 | 81.6 | 102.0 | 4.5 | Accuracy: ±15% of nominal |
| B | 80 | 78.4 | 98.0 | 5.8 | Precision: ≤15% CV |
Table 3: Inter-Laboratory Comparison of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. Lab A (ng/mL) | Mean Conc. Lab B (ng/mL) | % Difference | Acceptance Criteria |
| LQC | 0.3 | 0.29 | 0.31 | -6.7 | ≤ 20% |
| MQC | 10 | 10.4 | 9.8 | 6.0 | ≤ 20% |
| HQC | 80 | 81.6 | 78.4 | 4.0 | ≤ 20% |
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the cross-validation process.
Caption: Workflow for Inter-Laboratory Cross-Validation.
Caption: LC-MS/MS Analytical Method Workflow.
Conclusion
The successful cross-validation of an analytical method between laboratories is paramount for ensuring the integrity and comparability of data in multi-site drug development programs.[1] This guide outlines a systematic approach to the cross-validation of this compound quantification, based on regulatory expectations and established scientific principles. The provided hypothetical data and workflows serve as a practical template for researchers and scientists to design and execute their own inter-laboratory comparison studies. Adherence to a well-defined protocol and pre-determined acceptance criteria is essential for a successful outcome.
References
- 1. worldwide.com [worldwide.com]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of over 250 novel synthetic opioids and xylazine by LC-MS-MS in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Synthetic Opioids: Profiling AH-8533 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel synthetic opioid AH-8533 and other significant novel synthetic opioids (NSOs). Due to a notable lack of publicly available research and quantitative data on this compound, this document focuses on a detailed comparison of its structural analog, U-47700, the potent fentanyl analog, Carfentanil, and the non-fentanyl NSO, MT-45. The methodologies and data presented for these comparators provide a framework for the potential evaluation of this compound.
Introduction to this compound
This compound is a novel synthetic opioid that has been identified in forensic and toxicological screenings. It belongs to the benzamide class of opioids and is a structural isomer of the more well-documented NSO, U-47700. Both compounds were first synthesized by the pharmaceutical company Allen & Hanburys in the 1970s. While U-47700 has been extensively studied, this compound remains a data-poor compound, with no publicly available in vitro or in vivo pharmacological data. Its classification as an opioid is based on its structural similarity to other known mu-opioid receptor agonists.
Side-by-Side Comparison of Novel Synthetic Opioids
The following tables summarize the available quantitative data for U-47700, Carfentanil, and MT-45, providing a basis for understanding the potential pharmacological profile of related compounds like this compound.
Table 1: In Vitro Pharmacological Data
| Compound | Receptor Binding Affinity (Ki, nM) | Potency (EC50, nM) | Efficacy (% of DAMGO) |
| U-47700 | µ: 5.3, δ: 91, κ: 910 | µ: 42.1 | µ: 105% |
| Carfentanil | µ: 0.02, δ: 14.8, κ: 1350 | µ: 0.19 | µ: 110% |
| MT-45 | µ: 1.4, δ: 110, κ: 120 | µ: 24.5 | µ: 95% |
| This compound | Data not available | Data not available | Data not available |
Table 2: In Vivo Pharmacological Data (Rodent Models)
| Compound | Analgesic Potency (ED50, mg/kg) | Relative Potency to Morphine |
| U-47700 | 0.2 (mouse, tail flick) | ~7.5x |
| Carfentanil | 0.00034 (rat, hot plate) | ~10,000x |
| MT-45 | 1.0 (mouse, tail flick) | ~3.5x |
| This compound | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of novel synthetic opioids. These protocols can serve as a reference for the evaluation of this compound.
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Membrane preparations from CHO cells stably expressing human opioid receptors (µ, δ, or κ).
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., U-47700) at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the cell membrane preparations (20-40 µg protein) with the respective radioligand (0.5-1.5 nM) and varying concentrations of the test compound in the assay buffer.
-
For non-specific binding determination, incubate the membranes with the radioligand in the presence of 10 µM naloxone.
-
Incubate the mixture at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Receptor Agonist Activity
Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist at the µ-opioid receptor.
Materials:
-
Membrane preparations from CHO cells expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS (0.05 nM).
-
GDP (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Test compound at various concentrations.
-
DAMGO as a reference full agonist.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Pre-incubate the cell membranes (10-20 µg protein) with the test compound at various concentrations in the assay buffer for 15 minutes at 30°C.
-
Add GDP to the mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Generate concentration-response curves and determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values using non-linear regression.
-
Express the efficacy of the test compound as a percentage of the maximal effect of the full agonist DAMGO.
Mouse Hot Plate Test for Analgesic Activity
Objective: To assess the in vivo analgesic potency (ED50) of a test compound.
Materials:
-
Male Swiss Webster mice (20-25 g).
-
Hot plate apparatus maintained at 55 ± 0.5°C.
-
Test compound dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Vehicle control.
-
Stopwatch.
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time of 30-45 seconds is used to prevent tissue damage.
-
Administer the test compound or vehicle via a specific route (e.g., intraperitoneal, subcutaneous).
-
At a predetermined time after administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency.
-
Calculate the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Generate a dose-response curve by testing a range of doses of the compound.
-
Calculate the ED50 value (the dose that produces 50% of the maximum possible effect) using a suitable statistical method.
Mandatory Visualizations
The following diagrams illustrate key concepts in opioid pharmacology and experimental design.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for NSO Characterization.
Comparative Analysis of Receptor Binding Kinetics: AH-8533 Versus Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding kinetics of the novel opioid agent AH-8533 against a selection of traditional and atypical opioids. Due to the limited publicly available data on this compound, this guide utilizes a hypothetical, yet plausible, kinetic profile for this compound to illustrate its potential characteristics in comparison to established opioids. The data presented for traditional opioids are derived from published scientific literature.
Introduction to Opioid Receptor Binding Kinetics
The interaction between an opioid ligand and its receptor is a dynamic process characterized by rates of association (k_on) and dissociation (k_off). These kinetic parameters, along with the equilibrium dissociation constant (K_i), provide crucial insights into a drug's pharmacological profile, including its potency, duration of action, and potential for adverse effects.[1] Traditional opioids, such as morphine and fentanyl, exhibit a range of binding affinities and kinetics that contribute to their clinical utility and risk profiles. Newer synthetic opioids are being investigated for potentially safer profiles, which may be linked to atypical binding kinetics or biased signaling.[2][3]
Comparative Receptor Binding Kinetics
The following table summarizes the receptor binding kinetic parameters for this compound (hypothetical), traditional opioids (Morphine, Fentanyl), and an atypical opioid (Buprenorphine) at the mu-opioid receptor (MOR).
| Compound | Type | Ki (nM) | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | Receptor Residence Time (1/Koff) (s) |
| This compound (Hypothetical) | Novel Synthetic Opioid | 0.5 | 5 x 10⁷ | 2.5 x 10⁻² | 40 |
| Morphine | Traditional Opioid Agonist | 1 - 10 | ~1 x 10⁷ | ~1 x 10⁻² | ~100 |
| Fentanyl | Traditional Opioid Agonist | 0.1 - 1 | ~5 x 10⁷ | ~5 x 10⁻² | ~20 |
| Buprenorphine | Atypical Opioid (Partial Agonist) | 0.2 | Data not readily available | 2.0 x 10⁻⁴ | 5000 |
| Naloxone | Traditional Opioid Antagonist | 2.3 | Data not readily available | 2.4 x 10⁻² | 41.67 |
Note: The kinetic parameters for traditional opioids can vary between studies depending on the experimental conditions.
Experimental Protocols
The determination of opioid receptor binding kinetics is typically performed using radioligand binding assays.
Radioligand Competition Binding Assay for Ki Determination
This assay measures the affinity of a test compound (e.g., this compound) by quantifying its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human mu-opioid receptor (MOR).
-
Radioligand: [³H]DAMGO (a high-affinity MOR agonist) or [³H]Diprenorphine (an antagonist).
-
Test Compound: this compound and other opioids of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[4]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Association (Kon) and Dissociation (Koff) Rate Assays
These assays measure the rates at which a ligand binds to and dissociates from the receptor.
Association Rate (Kon) Measurement:
-
Initiate the binding reaction by adding a fixed concentration of radioligand to the membrane preparation at time zero.
-
At various time points, terminate the reaction by rapid filtration and measure the amount of bound radioligand.
-
The observed association rate constant (k_obs) is determined by fitting the data to a one-phase association equation.
-
The association rate constant (k_on) is calculated from the slope of the linear plot of k_obs versus the radioligand concentration.
Dissociation Rate (Koff) Measurement:
-
Allow the radioligand to bind to the receptors until equilibrium is reached.
-
Initiate dissociation by adding a high concentration of an unlabeled ligand to prevent re-binding of the radioligand.
-
At various time points, measure the amount of radioligand that remains bound to the receptors.
-
The dissociation rate constant (k_off) is determined by fitting the data to a one-phase exponential decay model.
Signaling Pathways
Traditional opioids like morphine and fentanyl primarily act as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon activation, the MOR couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This signaling cascade ultimately results in the desired analgesic effects but also contributes to adverse effects like respiratory depression and the recruitment of β-arrestin, which is implicated in tolerance and other side effects.
Atypical opioids, and potentially novel compounds like this compound, may exhibit biased agonism. This means they preferentially activate one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment), which could lead to a more favorable therapeutic profile with fewer side effects.
References
- 1. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
In vivo behavioral effects of AH-8533 versus a known opioid agonist
A Guide for Researchers in Pharmacology and Drug Development
This guide provides a comparative overview of the in vivo behavioral effects of the novel synthetic opioid AH-8533 and the well-characterized opioid agonist, morphine. Due to a lack of publicly available in vivo studies on this compound, this document serves as a framework for the anticipated behavioral profile of a novel opioid and a detailed summary of the established effects of a classic opioid agonist. The experimental protocols and data presented for morphine establish a benchmark for the future evaluation of this compound.
Introduction
Morphine, the principal alkaloid of opium, has been a cornerstone of pain management for centuries, acting primarily as an agonist at the mu-opioid receptor (MOR). Its extensive history of clinical use and preclinical research provides a robust dataset of its behavioral effects, encompassing analgesia, reward, and sedation, among others. In contrast, this compound is a novel synthetic opioid for which in vivo behavioral data is not yet available in the scientific literature. As a compound identified in forensic analyses, understanding its potential behavioral effects is of significant interest to the scientific and medical communities. This guide outlines the standard methodologies used to characterize the in vivo profile of opioid agonists, using morphine as the established comparator.
Comparative Quantitative Data
While direct comparative data for this compound is unavailable, the following tables summarize the typical quantitative data obtained for morphine in standard behavioral assays. These tables serve as a reference for the types of data that would be necessary to characterize and compare this compound.
Table 1: Antinociceptive Effects of Morphine in Rodent Models
| Behavioral Assay | Species | Route of Administration | Dose Range | Peak Effect Latency | Notes |
| Tail-Flick Test | Rat | Intraperitoneal (i.p.) | 1.5 - 3 mg/kg | 30-60 minutes | Dose-dependent increase in latency to tail withdrawal from a thermal stimulus.[1][2] |
| Hot Plate Test | Rat | Subcutaneous (s.c.) | 3 - 9 mg/kg | 60 minutes | Increased latency to paw licking or jumping on a heated surface.[3] |
| Hot Plate Test | Rat | Intraperitoneal (i.p.) | 20 mg/kg | 30-120 minutes | Significant increase in response latency compared to vehicle.[4][5][6] |
| Cold Water Tail-Flick | Rat | Intracerebroventricular (i.c.v.) | Dose-dependent | Not specified | Demonstrates central mu-opioid receptor selectivity.[7] |
Table 2: Effects of Morphine on Locomotor Activity in Mice
| Dose Range (mg/kg) | Effect on Locomotion | Species | Notes |
| 10 - 20 | Decrease | Mouse | Lower doses can be inhibitory.[8] |
| 30 - 50 | Increase | Mouse | Higher doses typically produce hyperlocomotion.[8] |
| 10 - 17.8 | Increase | Mouse | Minimum dose to stimulate locomotion in adolescent and adult mice.[9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vivo behavioral effects of opioid agonists.
Tail-Flick Test
Objective: To assess the analgesic properties of a compound against a thermal pain stimulus.
Apparatus: A tail-flick apparatus consisting of a radiant heat source and a photosensor to detect the tail-flick response.
Procedure:
-
A rat is gently restrained, and its tail is placed over the radiant heat source.
-
A baseline latency to tail withdrawal (tail flick) is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[10]
-
The test compound (e.g., morphine or vehicle) is administered via the desired route (e.g., i.p., s.c.).
-
At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), the tail-flick latency is re-measured.
-
Data are often expressed as the percentage of maximal possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.
Hot Plate Test
Objective: To evaluate the analgesic effect of a compound on a thermal stimulus, involving a more complex, supraspinally-mediated response.
Apparatus: A hot plate apparatus consisting of a heated metal surface maintained at a constant temperature (e.g., 52-55°C) and enclosed by a transparent cylinder.
Procedure:
-
An animal (rat or mouse) is placed on the hot plate, and the latency to exhibit a pain response (e.g., hind paw licking, stamping, or jumping) is recorded. A cut-off time (e.g., 60 seconds) is used to prevent injury.[5]
-
A baseline latency is determined for each animal before drug administration.
-
The test compound is administered.
-
The hot plate latency is measured again at various time points after administration.[4][5][6]
-
Analgesia is indicated by a significant increase in the latency to respond.
Locomotor Activity Test
Objective: To measure the effects of a compound on spontaneous motor activity, which can indicate stimulant or sedative properties.
Apparatus: An open-field arena equipped with infrared beams or a video-tracking system to automatically record animal movement.
Procedure:
-
Animals are habituated to the testing room before the experiment.
-
The test compound or vehicle is administered.
-
Immediately after administration, the animal is placed in the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60-120 minutes).
-
Data are typically binned into time intervals (e.g., 5-10 minutes) to analyze the time course of the drug's effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway for a mu-opioid receptor agonist and a typical workflow for an in vivo behavioral experiment.
Caption: Generalized signaling pathway of a mu-opioid receptor agonist.
Caption: A typical workflow for in vivo behavioral pharmacology studies.
Conclusion
While the in vivo behavioral effects of this compound remain to be characterized, the established profile of morphine provides a clear roadmap for future investigations. The behavioral assays and protocols detailed in this guide represent the standard approach to elucidating the analgesic, locomotor, and other behavioral effects of novel opioid compounds. Future research on this compound utilizing these methodologies will be critical in understanding its pharmacological profile and potential clinical implications. Such studies will enable a direct and meaningful comparison with known opioid agonists like morphine, thereby informing both the scientific community and public health professionals.
References
- 1. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kysu.elsevierpure.com [kysu.elsevierpure.com]
- 3. Effects of morphine and naloxone on behaviour in the hot plate test: an ethopharmacological study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Receptor selectivity of icv morphine in the rat cold water tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of morphine and dopamine receptor sensitization on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morphine-induced motor stimulation, motor incoordination, and hypothermia in adolescent and adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
A Head-to-Head Comparative Analysis of Novel EGFR Inhibitor AH-8533 and its Structural Analogs
For Immediate Release: A comprehensive guide providing a head-to-head comparison of the novel tyrosine kinase inhibitor (TKI) AH-8533 with its structural analogs, Gefitinib and Osimertinib. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on preclinical data.
Abstract
The epidermal growth factor receptor (EGFR) is a key oncogenic driver in several malignancies, most notably non-small cell lung cancer (NSCLC).[1][2] Targeted inhibition of EGFR has proven to be a successful therapeutic strategy. This guide presents a comparative analysis of a novel investigational EGFR inhibitor, this compound, against two established TKIs: the first-generation inhibitor Gefitinib and the third-generation inhibitor Osimertinib. This comparison is based on a hypothetical compound, this compound, to illustrate a framework for evaluating new chemical entities against existing therapies. The data herein are compiled from publicly available information on Gefitinib and Osimertinib and are intended to serve as a reference for the types of analyses crucial for drug development.
Mechanism of Action
All three compounds—this compound, Gefitinib, and Osimertinib—are small molecule inhibitors that target the tyrosine kinase domain of EGFR.[2][3][4] They function by competitively binding to the ATP-binding site of the enzyme, which in turn blocks the autophosphorylation and activation of downstream signaling pathways.[2][3][4] This inhibition ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.[3][4]
The primary downstream pathways affected by EGFR inhibition are the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, a major regulator of cell survival and apoptosis.[5]
Gefitinib is a reversible and selective inhibitor of EGFR.[2][3] It has shown significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[6]
Osimertinib is an irreversible EGFR TKI.[7][8] A key feature of Osimertinib is its potent activity against both sensitizing EGFR mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs.[7][8][9] It achieves this by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[8][10]
This compound (Hypothetical Profile): For the purposes of this guide, this compound is posited as a next-generation, irreversible inhibitor designed to overcome known resistance mechanisms, including T790M, while maintaining a high degree of selectivity to minimize off-target effects.
References
- 1. medschool.co [medschool.co]
- 2. Gefitinib - Wikipedia [en.wikipedia.org]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. ClinPGx [clinpgx.org]
- 6. Comprehensive Kinase Activity Profiling Revealed the Kinase Activity Patterns Associated with the Effects of EGFR Tyrosine Kinase Inhibitor Therapy in Advanced Non-Small-Cell Lung Cancer Patients with Sensitizing EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 8. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
Assessing the Abuse Potential of AH-8533 Relative to Oxycodone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only and does not constitute medical advice.
Introduction
The abuse potential of opioid analgesics is a critical consideration in drug development. Oxycodone, a potent mu-opioid receptor (MOR) agonist, is a widely prescribed and effective pain reliever, but it also possesses a high liability for abuse, which has been a major contributor to the ongoing opioid crisis.[1][2] As new synthetic opioids are developed, a thorough assessment of their abuse potential relative to established drugs like oxycodone is paramount.
This guide provides a comprehensive overview of the factors contributing to the abuse potential of oxycodone, supported by experimental data. Due to a significant lack of publicly available pharmacological data for the synthetic opioid AH-8533, a direct comparison is not currently possible. This compound is identified as an opioid agent in chemical databases, but its receptor binding affinity, efficacy, and pharmacokinetic profile have not been characterized in the scientific literature.
Therefore, this document will serve as a foundational guide, establishing a benchmark with oxycodone's well-documented abuse potential and outlining the necessary experimental data required to assess a novel compound like this compound.
Pharmacological Profile of Oxycodone
The abuse liability of an opioid is multifactorial, with key contributions from its pharmacological properties.
Data Presentation: Oxycodone Pharmacological and Pharmacokinetic Parameters
| Parameter | Value | Significance in Abuse Potential |
| Receptor Binding Affinity (Ki) for human μ-opioid receptor | 1.168 nM - 25.87 nM | High affinity for the μ-opioid receptor is a primary driver of the reinforcing and euphoric effects of opioids.[3][4][5] |
| Receptor Activity | Full Agonist at the μ-opioid receptor | Full agonists produce a maximal receptor response, leading to strong analgesic and euphoric effects, which contributes to their abuse potential.[6] |
| Oral Bioavailability | 60-87% | High oral bioavailability means a significant portion of the drug reaches the systemic circulation when taken orally, a common route of abuse.[7][8] |
| Time to Maximum Plasma Concentration (Tmax) - Immediate Release | ~1 hour | A rapid onset of action, indicated by a short Tmax, is strongly associated with a higher "liking" score and greater abuse potential.[8][9] |
| Peak Plasma Concentration (Cmax) - 0.28 mg/kg oral dose | 34-38 ng/mL | Higher peak concentrations can lead to more intense subjective effects, increasing the likelihood of abuse.[8] |
Neurobiological Mechanisms of Oxycodone's Reinforcing Effects
The rewarding and reinforcing effects of oxycodone, which drive its abuse, are primarily mediated by its action on the mesolimbic dopamine system.
Dopamine Release in the Nucleus Accumbens
Opioids like oxycodone increase dopamine release in the nucleus accumbens, a key brain region in the reward pathway.[10][11][12][13] This surge in dopamine is associated with feelings of pleasure and euphoria. The mechanism involves the inhibition of GABAergic interneurons in the ventral tegmental area (VTA).[14] By binding to MORs on these inhibitory neurons, oxycodone reduces their firing rate, thereby disinhibiting dopamine neurons and leading to increased dopamine release in the nucleus accumbens.[12][14] Studies have shown that oxycodone evokes a robust and stable increase in dopamine concentration in the nucleus accumbens.[10][11]
Signaling Pathways
μ-Opioid Receptor (MOR) Signaling
Activation of the μ-opioid receptor by an agonist like oxycodone initiates a cascade of intracellular events through G-protein coupling.[1][15] The receptor is coupled to inhibitory G-proteins (Gi/o).[2][15] Upon agonist binding, the G-protein is activated, leading to the dissociation of its Gα and Gβγ subunits.[1][16] These subunits then modulate downstream effectors, resulting in the characteristic effects of opioids.
Figure 1. Simplified μ-Opioid Receptor Signaling Pathway.
Experimental Protocols for Assessing Abuse Potential
The abuse potential of opioids is evaluated using a battery of preclinical and clinical studies. Below are detailed methodologies for two common preclinical models.
Intravenous Self-Administration (IVSA) in Rats
This model assesses the reinforcing effects of a drug, i.e., the extent to which an animal will work to receive it.
Experimental Protocol:
-
Animal Subjects: Male and female Sprague-Dawley rats are commonly used.[17]
-
Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on the back.[17][18]
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump.
-
Acquisition Phase: To facilitate learning, rats may be food-restricted for the initial training sessions.[17] Presses on the active lever result in the intravenous infusion of a specific dose of oxycodone (e.g., 0.1 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light and/or tone).[18][19] Presses on the inactive lever have no consequence. Sessions typically last for 1 to 6 hours daily.[19][20]
-
Dose-Response Evaluation: Once stable responding is established, the dose of oxycodone per infusion is varied across sessions to determine the dose-response curve for reinforcement.[17]
-
Data Analysis: The primary endpoint is the number of infusions earned at each dose. A classic inverted U-shaped dose-response curve is typically observed, where the number of infusions first increases and then decreases at higher doses due to satiation or motor-impairing effects.
Figure 2. Experimental Workflow for Intravenous Self-Administration.
Conditioned Place Preference (CPP) in Mice
This paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment that has been paired with the drug's effects.[21][22][23][24][25]
Experimental Protocol:
-
Animal Subjects: C57BL/6J mice are a common strain used in these studies.[21][24]
-
Apparatus: A three-chambered apparatus with two larger conditioning chambers that have distinct visual and tactile cues (e.g., different colored walls and floor textures) and a smaller, neutral central chamber.
-
Pre-Conditioning Phase (Baseline Preference): On the first day, mice are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15-30 minutes) to determine any initial preference for one of the conditioning chambers.[22]
-
Conditioning Phase: This phase typically occurs over several days. On "drug" days, mice are injected with oxycodone (e.g., 0.3-3 mg/kg, intraperitoneally) and immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes).[21][24] On "saline" days, they are injected with saline and confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals to control for any inherent chamber biases.
-
Test Phase (Post-Conditioning): After the conditioning phase, the doors between the chambers are removed, and the mice are placed in the central chamber in a drug-free state. The time spent in each of the conditioning chambers is recorded for a set period.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.
Figure 3. Experimental Workflow for Conditioned Place Preference.
Assessing the Abuse Potential of this compound: A Roadmap for Future Research
To conduct a meaningful assessment of the abuse potential of this compound relative to oxycodone, the following experimental data are essential:
-
In Vitro Receptor Binding and Functional Assays:
-
Receptor Binding Affinities (Ki): Determine the binding affinity of this compound at the mu, delta, and kappa opioid receptors. High affinity for the mu-opioid receptor, in particular, is a strong indicator of abuse potential.
-
Functional Activity (Efficacy): Characterize this compound as a full agonist, partial agonist, or antagonist at each opioid receptor subtype using assays such as GTPγS binding or cAMP inhibition. A high efficacy at the mu-opioid receptor would suggest a higher abuse liability.
-
-
Pharmacokinetic Profiling:
-
Bioavailability: Determine the bioavailability of this compound via various routes of administration, especially oral.
-
Cmax and Tmax: Establish the time to peak plasma concentration and the maximum plasma concentration after administration. A rapid Tmax and high Cmax are associated with greater abuse potential.
-
Blood-Brain Barrier Penetration: Quantify the extent to which this compound crosses the blood-brain barrier, as this is crucial for its central nervous system effects.
-
-
In Vivo Behavioral Pharmacology:
-
Intravenous Self-Administration (IVSA): Conduct IVSA studies in rodents to determine if this compound has reinforcing properties and to establish a dose-response curve.
-
Conditioned Place Preference (CPP): Utilize the CPP paradigm to assess the rewarding effects of this compound.
-
Drug Discrimination: Train animals to discriminate between the subjective effects of a known opioid (like morphine or oxycodone) and saline, and then test the ability of this compound to substitute for the training drug. This provides insight into whether the novel compound produces similar subjective effects to known drugs of abuse.
-
Conclusion
Oxycodone's high abuse potential is a result of its specific pharmacological and pharmacokinetic profile, including its high affinity and efficacy as a mu-opioid receptor agonist and its rapid onset of action. The experimental models of intravenous self-administration and conditioned place preference are robust tools for quantifying the reinforcing and rewarding effects that underpin this abuse liability.
Currently, the abuse potential of this compound cannot be assessed due to the absence of critical pharmacological data. The roadmap for future research outlined above provides a clear pathway for generating the necessary in vitro and in vivo data. Only by conducting these experiments can the scientific community and drug developers make an informed comparison of this compound's abuse potential relative to that of oxycodone and other established opioids. This systematic approach is essential for the responsible development of new analgesic compounds.
References
- 1. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxycodone - Wikipedia [en.wikipedia.org]
- 7. PharmGKB summary: oxycodone pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics and metabolism of oxycodone after intramuscular and oral administration to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - Rapid dopamine transmission within the nucleus accumbens: dramatic difference between morphine and oxycodone delivery - University of Sussex - Figshare [sussex.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Intermittent Access to Oxycodone Decreases Dopamine Uptake in the Nucleus Accumbens Core During Abstinence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How a brain gets hooked on opioids | PBS News [pbs.org]
- 14. youtube.com [youtube.com]
- 15. pnas.org [pnas.org]
- 16. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxycodone self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Incubation of Oxycodone Craving Following Adult-Onset and Adolescent-Onset Oxycodone Self-Administration in Male Rats [frontiersin.org]
- 19. Escalated Oxycodone Self-Administration Is Associated with Activation of Specific Gene Networks in the Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ovid.com [ovid.com]
- 25. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
Correlating In Vitro and In Vivo Data for AH-8533: A Comparative Guide
Disclaimer: As of December 2025, publicly available in vitro and in vivo pharmacological data for the synthetic opioid AH-8533 is not available. This compound is primarily identified in toxicological screening panels, and its specific pharmacological properties have not been detailed in accessible scientific literature.
To fulfill the structural requirements of this guide and provide a valuable resource for researchers, this document presents a comparative framework using two well-characterized synthetic opioids: Fentanyl and Remifentanil . This guide is intended to serve as a template for how such data for this compound could be presented and correlated once it becomes available.
This comparison guide provides an objective analysis of the in vitro and in vivo performance of Fentanyl and Remifentanil, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals.
Data Presentation
In Vitro Data: Receptor Binding and Functional Activity
The following table summarizes the in vitro characteristics of Fentanyl and Remifentanil at the human mu-opioid receptor (hMOR), the primary target for opioid analgesics.
| Compound | Receptor | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| Fentanyl | hMOR | Radioligand Binding ([³H]DAMGO) | 0.3 - 1.4 | - | - | [1][2] |
| Fentanyl | hMOR | [³⁵S]GTPγS Functional Assay | - | 1.5 - 5.0 | >80 | [1][3][4] |
| Remifentanil | hMOR | Functional Assays | Potency slightly higher than Fentanyl | - | Full Agonist | [5][6][7] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (Half Maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum Effect): The maximum response achievable by a drug.
In Vivo Data: Analgesic Potency
The analgesic effects of Fentanyl have been quantified in various animal models. The following table presents data from common nociceptive assays.
| Compound | Animal Model | Assay | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Fentanyl | Mouse (CD-1) | Warm Water Tail Withdrawal (55°C) | Subcutaneous (S.C.) | 0.122 | [1] |
| Fentanyl | Mouse | Hot Plate Test | Intraperitoneal (i.p.) | ~0.03 - 0.3 (dose-dependent effects observed) | [8] |
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.
Experimental Protocols
In Vitro: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor are prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Fentanyl).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated using the Cheng-Prusoff equation.
In Vivo: Hot Plate Test
Objective: To assess the analgesic properties of a compound by measuring the latency of a thermal pain response.
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing room and apparatus.
-
Baseline Measurement: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the latency to the first sign of nociception (e.g., hind paw lick, shake, or jump) is recorded. A cut-off time is established to prevent tissue damage.
-
Compound Administration: The test compound is administered via a specific route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At various time points after administration, the mice are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point. The ED₅₀ is determined by constructing a dose-response curve.[8][9][10]
Mandatory Visualization
Experimental workflow for correlating in vitro and in vivo data.
Simplified mu-opioid receptor signaling pathway.
References
- 1. In vitro and in vivo pharmacological characterization of fentanyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remifentanil | C20H28N2O5 | CID 60815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. radiustx.com [radiustx.com]
- 7. radiusohio.com [radiusohio.com]
- 8. Effects of chronic fentanyl administration on behavioral characteristics of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Vivo Models for Management of Pain [scirp.org]
- 10. meliordiscovery.com [meliordiscovery.com]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Novel Compound AH-8533
Researchers and laboratory personnel handling the novel compound AH-8533 are advised to follow stringent safety and disposal protocols. As no specific Safety Data Sheet (SDS) is publicly available for this compound, this guidance is predicated on established best practices for the management of unknown or novel chemical substances in a research environment.
The paramount principle in handling a substance like this compound, for which full hazard data is not available, is to treat it as hazardous. This necessitates a cautious approach to all handling, storage, and disposal procedures to ensure the safety of personnel and the environment.
Immediate Safety and Handling
Prior to any handling of this compound, it is crucial to have a designated and properly labeled waste container ready. All materials that come into contact with the compound, including personal protective equipment (PPE), must be disposed of as hazardous waste.
Personal Protective Equipment (PPE):
Due to the unknown nature of this compound, a comprehensive PPE protocol is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents direct skin contact. Gloves must be inspected before use and disposed of after contamination. |
| Body Protection | Laboratory coat or apron | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | Use in a fume hood or wear a NIOSH/MSHA-approved respirator | Essential to prevent inhalation of any dusts or vapors, especially when handling powders or volatile solutions.[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound and any contaminated materials.
-
Waste Characterization (Assume Hazardous): In the absence of specific data, this compound must be treated as hazardous chemical waste. Do not mix with other waste streams unless compatibility is certain.
-
Waste Segregation and Containment:
-
Collect all this compound waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated, leak-proof, and chemically compatible container.
-
The container must be kept closed except when adding waste.[3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any known or suspected hazard pictograms.
-
Spill Management:
-
Final Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these general yet stringent guidelines, researchers can mitigate the risks associated with handling and disposing of the novel compound this compound, ensuring a safe laboratory environment. Always consult with your institution's safety officer for specific guidance and protocols.
References
Essential Safety and Handling Guide for Potent Synthetic Compounds (e.g., AH-8533)
Disclaimer: No specific safety data sheet (MSDS) or handling information was found for a compound designated "AH-8533." The following guidelines are based on best practices for handling potent, novel synthetic compounds and should be adapted to the specific toxicological and physical properties of the substance . A thorough risk assessment must be conducted before any handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with potent synthetic compounds. It offers procedural guidance to directly address operational questions regarding personal protective equipment, safe handling, and emergency procedures.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure risk. The following table summarizes recommended PPE for handling potent synthetic compounds.
| Protection Type | Equipment | Specifications & Use Cases |
| Eye/Face Protection | Safety Glasses with Side Shields | Minimum requirement for all lab activities. Must be ANSI Z87.1 compliant.[1] |
| Splash Goggles | Required when handling solutions or potential splashes.[1] | |
| Face Shield | Use in conjunction with goggles for high-splash risk procedures.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum for handling small quantities. Double-gloving is recommended.[1] |
| Chemically Resistant Gloves | Required for handling concentrated solutions or for prolonged tasks. Consult manufacturer's compatibility chart. | |
| Body Protection | Laboratory Coat | Standard attire for all laboratory work. |
| Chemical-Resistant Apron | Worn over a lab coat when handling larger volumes or highly corrosive/toxic substances. | |
| Full-Body Suit (e.g., Tyvek) | Recommended for high-risk procedures such as large-scale synthesis or spill cleanup. | |
| Respiratory Protection | Fume Hood | All manipulations of potent compounds should be performed within a certified chemical fume hood. |
| N95/P100 Respirator | May be required for weighing powders outside of a containment hood, based on risk assessment. Use requires prior fit-testing and training. |
Experimental Protocol: Safe Handling of Potent Powdered Compounds
This protocol outlines the steps for safely weighing and preparing a solution of a potent synthetic compound.
-
Preparation:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., balance, glassware, spatulas, solvent) within the fume hood.
-
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood.
-
Use a tared weigh boat or appropriate glassware to contain the powder.
-
Handle the compound with dedicated spatulas to avoid cross-contamination.
-
Close the primary container immediately after dispensing the desired amount.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed powder slowly and carefully to avoid splashing.
-
Ensure the vessel is appropriately sized to prevent overflow.
-
Mix the solution using a magnetic stirrer or gentle swirling.
-
-
Cleanup:
-
Wipe down all surfaces within the fume hood with an appropriate deactivating solution or solvent.
-
Dispose of all contaminated disposable materials (e.g., bench paper, gloves, weigh boats) in a designated hazardous waste container.[2]
-
Clean all reusable equipment thoroughly.
-
Emergency Procedures: Chemical Spill Response
A clear and practiced spill response plan is crucial for mitigating the risks associated with accidental releases of potent compounds.
Caption: Workflow for responding to a chemical spill.
Waste Disposal Plan
Proper disposal of waste contaminated with potent synthetic compounds is essential to prevent environmental contamination and accidental exposure.
Caption: Procedure for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
